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  • Product: 3-Tert-butyl-5-(chloromethyl)isoxazole
  • CAS: 69602-60-4

Core Science & Biosynthesis

Foundational

Mechanism of formation for 3-Tert-butyl-5-(chloromethyl)isoxazole

An In-depth Technical Guide to the Formation of 3-Tert-butyl-5-(chloromethyl)isoxazole Abstract This technical guide provides a comprehensive examination of the synthetic mechanism for 3-tert-butyl-5-(chloromethyl)isoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation of 3-Tert-butyl-5-(chloromethyl)isoxazole

Abstract

This technical guide provides a comprehensive examination of the synthetic mechanism for 3-tert-butyl-5-(chloromethyl)isoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary focus is on the well-established and highly regioselective 1,3-dipolar cycloaddition pathway. We will dissect the in situ generation of the requisite nitrile oxide intermediate from its aldoxime precursor and the subsequent concerted cycloaddition with a functionalized alkyne. Causality behind reagent selection, reaction conditions, and potential alternative pathways are discussed in detail, grounded in established chemical principles and supported by authoritative literature. This document is intended for researchers, chemists, and drug development professionals seeking a deep mechanistic understanding and practical guidance for the synthesis of this valuable chemical building block.

Introduction: The Significance of the Isoxazole Core

The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups (e.g., esters, amides) have made it a cornerstone in modern drug design. Specifically, 3,5-disubstituted isoxazoles serve as versatile intermediates, enabling the construction of more complex molecular architectures.

3-tert-butyl-5-(chloromethyl)isoxazole is a particularly useful building block. The sterically demanding tert-butyl group at the 3-position can impart metabolic stability and modulate binding interactions, while the reactive chloromethyl handle at the 5-position provides a site for facile nucleophilic substitution, allowing for the introduction of diverse functional groups and the linkage to other molecular fragments. Understanding its formation is therefore critical for its effective application in synthetic campaigns.

The Primary Synthetic Route: A [3+2] Cycloaddition Strategy

The most efficient and widely employed method for constructing the 3,5-disubstituted isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[2] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[3][4] For the target molecule, this translates to the reaction between in situ generated pivalonitrile oxide and propargyl chloride.

Stage 1: In Situ Generation of Pivalonitrile Oxide

Nitrile oxides are highly reactive intermediates that readily dimerize to form furoxans if not trapped by a suitable dipolarophile.[4] Consequently, they are almost exclusively generated in situ immediately prior to or during the cycloaddition step. The most common and reliable method proceeds via the dehydrohalogenation of a hydroximoyl chloride.[5][6]

  • Oxime Formation: The synthesis begins with the formation of pivalaldoxime from pivalaldehyde (2,2-dimethylpropanal) and hydroxylamine hydrochloride. This is a standard condensation reaction.

  • Chlorination to Hydroximoyl Chloride: The pivalaldoxime is then converted to the corresponding pivalohydroximoyl chloride. This is achieved using a mild electrophilic chlorinating agent, most commonly N-chlorosuccinimide (NCS).[6] The mechanism involves the attack of the oxime nitrogen or oxygen on the electrophilic chlorine of NCS.

  • Base-Mediated Elimination: In the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, the hydroximoyl chloride undergoes rapid elimination of hydrogen chloride (HCl) to yield the transient pivalonitrile oxide.[5][7] This highly reactive 1,3-dipole is then immediately available to react in the next stage.

Stage 2: The Regioselective 1,3-Dipolar Cycloaddition

With the pivalonitrile oxide generated in the reaction vessel, it is trapped by the dipolarophile, propargyl chloride (3-chloro-1-propyne).

The reaction between the nitrile oxide and the terminal alkyne is a concerted, pericyclic reaction that exhibits a high degree of regioselectivity.[8] This selectivity is governed by Frontier Molecular Orbital (FMO) theory.[3] In this specific case (a Type I reaction), the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The orbital coefficients are largest on the terminal carbon of the alkyne's LUMO and the carbon atom of the nitrile oxide's HOMO. This orbital alignment dictates that the new carbon-carbon bond forms between the nitrile oxide carbon and the terminal alkyne carbon, while the new carbon-oxygen bond forms between the nitrile oxide oxygen and the internal alkyne carbon.

This FMO control reliably leads to the formation of the desired 3,5-disubstituted regioisomer, with the tert-butyl group from the nitrile oxide at the 3-position and the chloromethyl group from the alkyne at the 5-position.[9][10]

Mechanism of Formation via 1,3-Dipolar Cycloaddition

Mechanism Primary Synthetic Pathway for 3-Tert-butyl-5-(chloromethyl)isoxazole cluster_0 Stage 1: Nitrile Oxide Generation cluster_1 Stage 2: Cycloaddition Oxime Pivalaldoxime Intermediate Pivalohydroximoyl Chloride Oxime->Intermediate Chlorination NCS N-Chlorosuccinimide (NCS) NitrileOxide Pivalonitrile Oxide (1,3-Dipole) Intermediate->NitrileOxide Elimination (-HCl) Base Triethylamine (Et3N) Product 3-Tert-butyl-5-(chloromethyl)isoxazole NitrileOxide->Product [3+2] Cycloaddition Alkyne Propargyl Chloride (Dipolarophile) Alkyne->Product

Caption: The two-stage mechanism for the synthesis of the target isoxazole.

Alternative Synthetic Pathway

An alternative, albeit less direct, route to the target compound involves forming a hydroxyl intermediate followed by a chlorination step.

  • In Situ Generation of Pivalonitrile Oxide: This step is identical to Stage 1 described above.

  • Cycloaddition with Propargyl Alcohol: Instead of propargyl chloride, propargyl alcohol is used as the dipolarophile. The cycloaddition proceeds with the same high regioselectivity to yield 3-tert-butyl-5-(hydroxymethyl)isoxazole.

  • Chlorination of the Alcohol: The resulting primary alcohol is then converted to the corresponding chloride. This is a standard functional group transformation that can be achieved with various reagents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine.

This two-step approach may be advantageous if propargyl alcohol is more readily available or if reaction conditions for the direct cycloaddition with propargyl chloride prove problematic. The synthesis of 5-(bromomethyl) derivatives followed by nucleophilic substitution has been reported, validating the general strategy of functionalizing a 5-halomethylisoxazole intermediate.[11]

Experimental Protocols

The following protocol describes a representative procedure for the synthesis of 3-tert-butyl-5-(chloromethyl)isoxazole via the primary 1,3-dipolar cycloaddition route.

Step-by-Step Synthesis

Materials:

  • Pivalaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl chloride

  • Triethylamine (Et₃N)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pivalaldoxime (1.0 eq) and dissolve in anhydrous DCM.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add a solution of NCS (1.05 eq) in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 1-2 hours at this temperature. The formation of the hydroximoyl chloride can be monitored by TLC.

  • Cycloaddition: To the reaction mixture, add propargyl chloride (1.2 eq).

  • Nitrile Oxide Generation: Slowly add a solution of triethylamine (1.1 eq) in DCM dropwise to the stirred mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-tert-butyl-5-(chloromethyl)isoxazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Experimental Workflow Overview

Workflow start Start setup 1. Reagent Setup (Pivalaldoxime in DCM) start->setup cool 2. Cool to 0 °C setup->cool add_ncs 3. Add NCS Solution (Forms Hydroximoyl Chloride) cool->add_ncs add_alkyne 4. Add Propargyl Chloride add_ncs->add_alkyne add_base 5. Add Triethylamine (Generates Nitrile Oxide & Initiates Cycloaddition) add_alkyne->add_base react 6. Stir Overnight at Room Temperature add_base->react workup 7. Aqueous Workup & Phase Separation react->workup purify 8. Column Chromatography workup->purify characterize 9. Product Characterization (NMR, MS) purify->characterize end_node End Product characterize->end_node

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Summary of Reaction Parameters

The success of this synthesis relies on the careful control of several parameters. The table below summarizes key variables and typical conditions reported for analogous transformations.

ParameterTypical Reagent/ConditionRationale & Field Insights
Chlorinating Agent N-Chlorosuccinimide (NCS)Provides a mild and effective source of electrophilic chlorine, minimizing side reactions. Other reagents like NaOCl can also be used.[5]
Base Triethylamine, PyridineNon-nucleophilic organic bases are required to promote HCl elimination without competing in side reactions with the hydroximoyl chloride or product.
Solvent DCM, THF, ChloroformAprotic solvents are necessary to prevent reactions with the highly reactive nitrile oxide intermediate.
Temperature 0 °C to Room TemperatureInitial cooling is crucial during the addition of NCS and base to control the exothermic reactions and minimize the rate of nitrile oxide dimerization. The reaction is typically allowed to proceed to completion at room temperature.
Stoichiometry Slight excess of dipolarophileA small excess (1.1-1.5 eq) of the alkyne is often used to ensure efficient trapping of the transiently generated nitrile oxide.[11]

Conclusion

The formation of 3-tert-butyl-5-(chloromethyl)isoxazole is reliably achieved through a well-understood and highly regioselective 1,3-dipolar cycloaddition reaction. The core of this transformation is the in situ generation of pivalonitrile oxide from pivalaldoxime, which is subsequently trapped by propargyl chloride. The regiochemical outcome is predictably controlled by frontier molecular orbital interactions, making this a robust and powerful method for accessing this valuable synthetic intermediate. By understanding the underlying mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize this key building block for application in drug discovery and development programs.

References

  • J-Stage. (n.d.). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Retrieved from [Link]

  • HETEROCYCLES. (2004). REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Synthesis of Nitriles from Aldoximes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ACS Publications. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • National Institutes of Health. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electroorganic synthesis of nitriles via a halogen-free domino oxidation–reduction sequence. Retrieved from [Link]

  • Google Patents. (n.d.). CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • Google Patents. (n.d.). EP0004149A1 - Preparation of 3-amino-5(t-butyl) isoxazole.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
  • ResearchGate. (n.d.). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Retrieved from [Link]

  • SciELO. (n.d.). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Retrieved from [Link]

  • eGrove - University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. Retrieved from [Link]

  • HAL Open Science. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 3-Tert-butyl-5-(chloromethyl)isoxazole

An In-Depth Technical Guide to 3-Tert-butyl-5-(chloromethyl)isoxazole Foreword: Navigating the Landscape of Isoxazole Chemistry To the researchers, scientists, and drug development professionals who form the vanguard of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Tert-butyl-5-(chloromethyl)isoxazole

Foreword: Navigating the Landscape of Isoxazole Chemistry

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide offers a deep dive into the chemistry of 3-Tert-butyl-5-(chloromethyl)isoxazole. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and metabolic stability make it a cornerstone of modern drug design.[2][3][4] This particular isomer, featuring a tert-butyl group at the 3-position and a reactive chloromethyl handle at the 5-position, represents a versatile building block for accessing novel chemical space.

This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why"—the underlying principles that govern the synthesis, reactivity, and application of this molecule. We will explore the causal mechanisms behind reaction selectivity, the logic embedded in analytical protocols, and the strategic value of this compound in the broader context of pharmaceutical research. While direct experimental data for this specific isomer is sparse in peer-reviewed literature, we will construct a robust and reliable guide by leveraging well-established principles of isoxazole chemistry and drawing upon validated data from closely related analogues.

Molecular Identity and Physicochemical Properties

3-Tert-butyl-5-(chloromethyl)isoxazole is a five-membered aromatic heterocycle. The strategic placement of a sterically bulky tert-butyl group at the C3 position influences the molecule's solubility and interaction with biological targets, while the chloromethyl group at the C5 position serves as a key reactive center for synthetic elaboration.

Structural and Physical Data

While exhaustive experimental data for this specific isomer is not widely published, its fundamental properties can be defined and reasonably estimated based on its structure and comparison with analogous compounds.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₈H₁₂ClNO-
Molecular Weight 173.64 g/mol -
CAS Number Not assignedNo specific CAS number is currently indexed for this isomer. Note: The CAS for the related dihydroisoxazole is 1341440-61-6.[5]
Appearance Colorless to light yellow oil or low-melting solidPredicted based on similar 3,5-disubstituted isoxazoles.
Boiling Point Not determined-
Melting Point Not determined-
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Low solubility in water.The tert-butyl group imparts lipophilicity, while the isoxazole ring provides some polarity.

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole core is most reliably achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers high regioselectivity and is a cornerstone of modern heterocyclic chemistry.[6][7]

The [3+2] Cycloaddition Pathway: A Question of Regioselectivity

The synthesis of 3-Tert-butyl-5-(chloromethyl)isoxazole involves the reaction of pivalonitrile oxide (the 1,3-dipole) with propargyl chloride (the dipolarophile). The nitrile oxide is typically generated in situ from a precursor like pivaldoxime to avoid its rapid dimerization.

The regioselectivity of this reaction is dictated by Frontier Molecular Orbital (FMO) theory. In most cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction between an alkyl-substituted nitrile oxide and a terminal alkyne like propargyl chloride, the orbital coefficients favor the formation of the 3,5-disubstituted regioisomer. The carbon atom of the nitrile oxide adds to the terminal, less sterically hindered carbon of the alkyne, and the oxygen atom adds to the internal carbon.

G cluster_reagents Precursors cluster_intermediate In Situ Generation cluster_product Product Pivaldoxime Pivaldoxime NitrileOxide Pivalonitrile Oxide (1,3-Dipole) Pivaldoxime->NitrileOxide [Oxidation] e.g., NCS or NaOCl PropargylChloride Propargyl Chloride Product 3-Tert-butyl-5-(chloromethyl)isoxazole PropargylChloride->Product [3+2] Cycloaddition (Huisgen Reaction) NitrileOxide->Product [3+2] Cycloaddition (Huisgen Reaction)

Synthetic pathway to the target molecule.
Representative Synthesis Protocol

The following protocol is a representative procedure for the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime. This method should be optimized for the specific synthesis of 3-Tert-butyl-5-(chloromethyl)isoxazole.

Step 1: In Situ Generation of Pivalonitrile Oxide and Cycloaddition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pivaldoxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Addition of Alkyne: Add propargyl chloride (1.2-1.5 equivalents) to the solution.

  • Nitrile Oxide Formation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of sodium hypochlorite (NaOCl, household bleach, 1.1 equivalents) or a solution of N-Chlorosuccinimide (NCS, 1.1 equivalents) in DMF dropwise over 30 minutes. The use of NCS often provides milder conditions and better yields.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or EtOAc) two times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-Tert-butyl-5-(chloromethyl)isoxazole.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and MS provides a self-validating system, where each technique corroborates the structural features of the molecule. The following data are predicted based on established values for isoxazole derivatives.

Predicted NMR Spectroscopic Data

The key to confirming the 3,5-substitution pattern lies in the ¹H NMR spectrum, specifically the chemical shift of the lone proton on the isoxazole ring (H-4).

¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Assignment & Rationale
~6.35(s, 1H, H-4 on isoxazole ring). The H-4 proton in 3,5-disubstituted isoxazoles is a singlet. Its chemical shift is influenced by the substituent at C5. In 5-methyl-3-phenylisoxazole, H-4 appears at δ 6.29 ppm.[9] A similar value is expected here.
~4.65(s, 2H, -CH₂Cl). The methylene protons adjacent to a chlorine and an aromatic ring are expected in this region.
~1.35(s, 9H, -C(CH₃)₃). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
¹³C NMR (Predicted, CDCl₃, 101 MHz)
Chemical Shift (δ, ppm) Assignment & Rationale
~172C3 (quaternary, attached to tert-butyl).
~168C5 (quaternary, attached to -CH₂Cl).
~102C4 (methine, -CH- on isoxazole ring).
~36-C H₂Cl (chloromethyl carbon).
~31-C (CH₃)₃ (quaternary carbon of tert-butyl).
~28-C(C H₃)₃ (methyl carbons of tert-butyl).
Infrared (IR) and Mass Spectrometry (MS) Data
TechniqueExpected Observations
IR Spectroscopy Characteristic peaks for C=N stretching (~1600-1615 cm⁻¹), C=C stretching, and N-O stretching (~1420 cm⁻¹) of the isoxazole ring. A peak for C-Cl stretching (~700-800 cm⁻¹).
Mass Spectrometry Molecular ion (M⁺) peak showing a characteristic isotopic pattern for a chlorine-containing compound at m/z 173 (M⁺) and 175 ([M+2]⁺) in an approximate 3:1 ratio. Common fragmentation pathways would include the loss of a tert-butyl radical ([M-57]⁺) or a chloromethyl radical ([M-49]⁺).

Chemical Reactivity and Synthetic Utility

The primary value of 3-Tert-butyl-5-(chloromethyl)isoxazole lies in its role as a versatile synthetic intermediate. The chloromethyl group at the C5 position is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions.

G cluster_products Derivative Products Start 3-Tert-butyl-5-(chloromethyl)isoxazole Ether Ethers / Phenols Start->Ether R-O⁻ Amine Amines Start->Amine R₂N-H Thioether Thioethers Start->Thioether R-S⁻ Azide Azides Start->Azide N₃⁻

Reactivity of the C5-chloromethyl group.
Protocol: General Nucleophilic Substitution

This protocol describes a general method for reacting the title compound with a nucleophile, such as an amine, to introduce new functionality.

  • Reaction Setup: To a solution of the nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Substrate Addition: Add a solution of 3-Tert-butyl-5-(chloromethyl)isoxazole (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The isoxazole scaffold is a key component in many targeted therapies. A prominent example is the development of inhibitors for FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[10]

The compound Quizartinib (AC220) and related analogues are potent FLT3 inhibitors that feature a N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea moiety.[10] While this structure contains the isomeric 5-tert-butyl-isoxazol-3-yl core, it highlights the immense therapeutic relevance of the tert-butyl isoxazole scaffold.

Our target molecule, 3-Tert-butyl-5-(chloromethyl)isoxazole, is a strategic precursor for creating novel analogues within this chemical class. The chloromethyl group can be readily converted to a primary amine, which is the necessary functional group to construct the critical urea linkage found in these kinase inhibitors.

G A 3-Tert-butyl-5-(chloromethyl)isoxazole B 3-Tert-butyl-5-(azidomethyl)isoxazole A->B 1. NaN₃ C 3-Tert-butyl-5-(aminomethyl)isoxazole B->C 2. Reduction (e.g., H₂, Pd/C) D Bioactive Urea Derivatives (e.g., Kinase Inhibitors) C->D 3. Aryl Isocyanate

Conversion to a key pharmacophore precursor.

This synthetic route demonstrates the direct utility of 3-Tert-butyl-5-(chloromethyl)isoxazole in generating compounds with high potential for biological activity, enabling researchers to explore structure-activity relationships in the development of new cancer therapeutics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Tert-butyl-5-(chloromethyl)isoxazole is not available, a hazard assessment can be made based on its functional groups and data from related compounds.

  • Chloromethyl Group: Alkyl chlorides, particularly chloromethyl groups attached to heterocyclic systems, are reactive alkylating agents. They should be handled as potential irritants to the skin, eyes, and respiratory tract. They may also be lachrymatory.

  • Isoxazole Derivatives: While the isoxazole ring itself is generally stable, some substituted isoxazoles can be toxic.

  • Related Compounds: The closely related 3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole is classified with hazards including acute toxicity (oral, dermal, inhalation) and skin corrosion.[5]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

3-Tert-butyl-5-(chloromethyl)isoxazole emerges as a highly valuable, albeit under-documented, building block for chemical synthesis. Its preparation is grounded in the robust and predictable [3+2] cycloaddition reaction, a testament to the elegance of modern organic chemistry. The true potential of this molecule is realized through the reactivity of its C5-chloromethyl group, which provides a direct and efficient handle for diversification. By serving as a gateway to key pharmacophores, such as the aminomethyl-isoxazole core, it offers a strategic entry point for the development of next-generation therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this versatile intermediate into their discovery programs.

References

  • NextSDS. (n.d.). 3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole. Retrieved from [Link]

  • NextSDS. (n.d.). 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole. Retrieved from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2005). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 70(22), 8715–8726. Available from: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Available from: [Link]

  • Kim, J. S., & Williams, L. J. (2025). Synthesis of 3-Substituted 5,5-Dimethyl Isoxazolines via Unusual Reactivity of Chlorooximes and Di-tert-butyl Dicarbonate (Boc2O) or tert-Butyl Acetate (t-BuOAc). The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (n.d.). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • PubChem. (n.d.). 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved from [Link]

  • Flore. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • AWS. (n.d.). S1 Supporting Information. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H--NMR spectrum (300 MHz, d3--MeOD, 295 K) of the protected.... Retrieved from [Link]

  • MDPI. (2025). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Retrieved from [Link]

  • Kadam, K. S., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(01), 1347–1358. Available from: [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM033393). Retrieved from [Link]

  • European Patent Office. (2018). COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 3-amino-5(t-butyl) isoxazole.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 1052. Available from: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][12][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Available from: [Link]

  • Domingo, L. R., & Aurell, M. J. (2022). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. PMC. Available from: [Link]

  • Sharma, V., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • ResearchGate. (2026). Studies on the [2+3] cycloaddition reaction of nitrile oxides to abietic acid esters. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of propargyl chloride with As(III) and S(IV) nucleophiles. Retrieved from [Link]

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Foundational

Technical Whitepaper: Toxicity, Handling, and Mechanistic Safety Data for 3-tert-Butyl-5-(chloromethyl)isoxazole

Executive Summary In modern drug discovery and agrochemical development, isoxazole derivatives serve as privileged scaffolds. Specifically, 3-tert-butyl-5-(chloromethyl)isoxazole (and its related dihydro-analogs) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, isoxazole derivatives serve as privileged scaffolds. Specifically, 3-tert-butyl-5-(chloromethyl)isoxazole (and its related dihydro-analogs) is a highly valuable synthetic intermediate. It is frequently utilized in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors for metabolic syndromes[1], as well as in the development of quinoline-based anti-tuberculosis agents[2].

However, the very structural features that make this compound synthetically useful—namely, the highly reactive chloromethyl group—also classify it as a hazardous alkylating agent. This whitepaper provides a comprehensive, causality-driven guide to the mechanistic toxicology, physicochemical profiling, and self-validating safety protocols required for the handling of 3-tert-butyl-5-(chloromethyl)isoxazole.

Chemical Identity & Physicochemical Profiling

The dual nature of this compound is dictated by its distinct functional groups. The tert-butyl moiety provides significant steric bulk and lipophilicity, which is crucial for target binding in medicinal chemistry (e.g., fitting into hydrophobic pockets of ACC or bacterial enzymes)[1][2]. Conversely, the chloromethyl moiety acts as a potent electrophilic center.

Table 1: Physicochemical & Structural Profile
PropertyValue / DescriptionFunctional Significance
Chemical Name 3-tert-butyl-5-(chloromethyl)isoxazoleCore synthetic building block.
Related Analogs 3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazoleDihydro variants exhibit similar reactivity profiles[3].
Structural Class Halogenated HeterocycleIsoxazole ring provides metabolic stability and hydrogen bonding potential.
Key Functional Groups tert-Butyl, Chloromethyltert-Butyl: Lipophilicity/Steric shielding.Chloromethyl: Electrophilic reactivity.
Reactivity Profile Strong Alkylating AgentHighly susceptible to SN2 displacement by nucleophiles (N, O, S)[4][5].

Mechanistic Toxicology & Biological Reactivity

The toxicity of 3-tert-butyl-5-(chloromethyl)isoxazole is not merely a function of its whole structure, but rather the specific reactivity of the chloromethyl group. Understanding the causality behind its biological interactions is critical for safe handling.

The Alkylating Agent Paradigm

Chloromethyl compounds are recognized as powerful alkylating agents[4]. The electronegativity of the chlorine atom creates a strong partial positive charge on the adjacent methylene carbon. When exposed to biological systems, this electrophilic center readily undergoes bimolecular nucleophilic substitution (SN2) reactions with endogenous nucleophiles.

  • Protein Adduction (Sensitization): The compound can covalently bind to the thiol groups of cysteine or the primary amines of lysine in skin proteins. This haptenization process is the root cause of allergic contact dermatitis and skin sensitization[5].

  • Genotoxicity Risk: In the nucleus, strong alkylating agents can attack the N7 position of guanine in DNA, leading to intra-strand cross-links, mispairing of nucleotides, and potential mutagenesis[4][5].

  • Aqueous Hydrolysis: In the presence of moisture (e.g., sweat, mucous membranes), the chloromethyl group rapidly hydrolyzes to form a hydroxymethyl group, releasing hydrochloric acid (HCl) as a byproduct. This localized acid generation is the primary mechanism behind its severe irritant and corrosive properties[4].

ToxicityMechanism A 3-t-Butyl-5-(chloromethyl)isoxazole B Aqueous Hydrolysis A->B Moisture/H2O C Electrophilic Alkylating Agent A->C Direct SN2 B->C HCl Release D Protein Adduction (Sensitization) C->D Thiol/Amine Attack E DNA Alkylation (Genotoxicity) C->E Guanine N7 Binding

Fig 1: Mechanistic pathway of chloromethyl-induced toxicity and macromolecular alkylation.

GHS Hazard Classification

Based on analogous chloromethyl isoxazole derivatives[6][7], the compound requires strict adherence to the following Globally Harmonized System (GHS) classifications:

Table 2: GHS Hazard Data & Mechanistic Causality
Hazard ClassCategoryH-StatementMechanistic Causality
Acute Toxicity Category 4H302 / H312Non-specific cellular alkylation leading to systemic cytotoxicity[6].
Skin Irritation Category 2H315Localized hydrolysis releasing HCl upon contact with skin moisture[4].
Eye Irritation Category 2H319Direct electrophilic attack on corneal proteins and acidic irritation.
Skin Sensitization Category 1H317Covalent binding to carrier proteins triggering an adaptive immune response.
STOT SE Category 3H335Respiratory tract irritation from volatilized HCl or aerosolized reactive dust[7].

Experimental Protocols: Safe Handling & Reactivity Workflows

To ensure scientific integrity and operator safety, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to prevent exposure to the alkylating intermediate.

Protocol 1: Base-Catalyzed Nucleophilic Substitution (Derivatization)

This workflow details the safe conversion of the hazardous chloromethyl intermediate into a stable, non-alkylating final product (e.g., an anti-TB drug candidate)[2].

  • Fume Hood Preparation & PPE Donning:

    • Action: Conduct all operations in a certified chemical fume hood. Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

    • Causality: Prevents inhalation of potential HCl off-gassing and protects against dermal haptenization.

  • Anhydrous Solubilization:

    • Action: Dissolve 1.0 eq of 3-tert-butyl-5-(chloromethyl)isoxazole in an anhydrous, aprotic solvent (e.g., dry DMF or Acetonitrile) under an inert argon atmosphere.

    • Causality: The strict exclusion of water prevents the premature hydrolysis of the chloromethyl group, thereby avoiding the generation of corrosive HCl[4].

  • Nucleophile & Base Addition:

    • Action: Add 1.2 eq of the desired nucleophile (e.g., a primary amine) followed by 2.0 eq of a mild base (e.g., anhydrous K2CO3).

    • Causality: The base serves a dual purpose: it deprotonates the nucleophile to enhance SN2 reactivity, and it acts as an acid scavenger to immediately neutralize the HCl byproduct, driving the reaction to completion.

  • Thermal Control & Reaction Monitoring:

    • Action: Stir the mixture at 60°C. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) every 2 hours.

    • Causality: TLC acts as a self-validating checkpoint to ensure no hazardous unreacted alkylating agent remains before proceeding to workup.

  • Quenching & Extraction:

    • Action: Once complete, cool to room temperature and quench the reaction by pouring it into a saturated aqueous solution of NaHCO3. Extract with ethyl acetate.

    • Causality: The alkaline quench neutralizes any residual acidic species, rendering the aqueous layer safe for standard chemical waste disposal.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Once the stable derivative is synthesized, it must be screened to ensure it does not retain the non-specific cytotoxicity of the parent chloromethyl compound[2].

  • Cell Seeding: Seed Vero cells (or HepG2 hepatocytes) in a 96-well plate at a density of 104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).

  • Compound Administration: Treat the cells with serial dilutions (1 μM to 128 μM) of the final synthesized compound[2]. Include the parent 3-tert-butyl-5-(chloromethyl)isoxazole as a positive toxicity control.

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells (killed by residual alkylating toxicity) will not.

  • Solubilization & Quantification: Discard the media, dissolve the formazan in 100 μL of DMSO, and read the absorbance at 570 nm using a microplate reader to calculate the IC50.

Workflow Step1 Fume Hood Setup & PPE Verification Step2 Anhydrous Solubilization (Prevents Hydrolysis) Step1->Step2 Step3 Nucleophilic Addition (Base-Catalyzed SN2) Step2->Step3 Step4 Alkaline Quenching (HCl Neutralization) Step3->Step4 Step5 MTT Cytotoxicity Assay (Safety Validation) Step4->Step5

Fig 2: Self-validating experimental workflow for safe derivatization and biological screening.

Environmental Fate & Waste Management

Due to its classification as an alkylating agent, raw 3-tert-butyl-5-(chloromethyl)isoxazole must never be disposed of directly into aqueous waste streams.

  • Deactivation Protocol: Any unused intermediate or contaminated glassware must be quenched using a 1M solution of sodium hydroxide (NaOH) or a concentrated ammonia solution. This forces the complete hydrolysis or amination of the chloromethyl group, destroying its electrophilic hazard before it enters the institutional hazardous waste stream.

References

  • CA2641734A1 - Acetyl-coa carboxylase (acc) inhibitors and their use in diabetes, obesity and metabolic syndrome. Google Patents.
  • 3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole Chemical Substance Information. NextSDS.
  • BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations. NCBI Bookshelf.
  • DNA Damaging Drugs. PMC - NIH.
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications.
  • 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole Toxicity Information. PubChem - NIH.
  • 5-(Chloromethyl)isoxazole-4-carboxylic acid Safety Data. GuideChem.

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Exploratory

The Isoxazole Scaffold in Medicinal Chemistry: Decoding the Electron-Withdrawing Effects on Chloromethyl Reactivity

Abstract The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Recognized as a "privileged scaffold" in medicinal chemistry, it is a structural cornerstone in numerous pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Recognized as a "privileged scaffold" in medicinal chemistry, it is a structural cornerstone in numerous pharmaceuticals ranging from COX-2 inhibitors to antibiotics. This technical whitepaper explores the fundamental electronic properties of the isoxazole system, specifically focusing on how its strong electron-withdrawing nature dictates the reactivity of adjacent chloromethyl groups ( −CH2​Cl ). By analyzing the causality behind SN​2 acceleration and SN​1 suppression, we provide drug development professionals with actionable, self-validating protocols for chemoselective nucleophilic substitutions.

Electronic Architecture of the Isoxazole Ring

The unique reactivity of the isoxazole ring stems from its highly polarized electronic distribution. The oxygen atom acts as a π -electron donor, while the adjacent pyridine-like nitrogen atom is strongly electronegative and electron-withdrawing 1. This "push-pull" dynamic creates an electron-rich aromatic system that paradoxically exerts a potent net electron-withdrawing effect (EWG) on its exocyclic substituents 1.

Because the N-O bond is inherently weak, the ring is susceptible to cleavage under harsh reductive or strongly basic conditions 1. Therefore, functionalizing isoxazole derivatives requires precise mechanistic control to maintain ring integrity while exploiting the enhanced reactivity of its substituents.

Mechanistic Causality: Impact on Chloromethyl Reactivity

When a chloromethyl group is attached to the isoxazole ring (e.g., 3-(chloromethyl)isoxazole or 5-(chloromethyl)isoxazole), its chemical behavior is fundamentally reprogrammed by the heterocycle's electronic nature 2.

Acceleration of Bimolecular Substitution ( SN​2 )

The isoxazole ring withdraws electron density from the adjacent methylene carbon via inductive effects. This significantly increases the partial positive charge ( δ+ ) on the carbon, rendering it highly electrophilic and susceptible to nucleophilic attack 2. During an SN​2 reaction, the electron-withdrawing heterocycle stabilizes the transient accumulation of electron density in the pentacoordinate transition state, thereby lowering the activation energy and accelerating the reaction 2.

Suppression of Unimolecular Substitution ( SN​1 )

Conversely, the SN​1 pathway is effectively shut down. The formation of a carbocation intermediate at the methylene position is thermodynamically highly disfavored, as the adjacent electron-withdrawing isoxazole ring would further destabilize the positive charge.

Electronic_Effects Isox Isoxazole Ring (Strong EWG) CH2Cl Chloromethyl Group (Electrophilic Carbon) Isox->CH2Cl Inductive & Resonance Withdrawal SN2 Accelerated SN2 (Favorable TS) CH2Cl->SN2 Strong Nucleophiles (e.g., Thiolates) SN1 Suppressed SN1 (Unstable Cation) CH2Cl->SN1 Weak Nucleophiles (Carbocation Route)

Fig 1: Electronic influence of the isoxazole ring on chloromethyl reaction pathways.

Quantitative Reactivity Profiles

The facility of the SN​2 reaction on a chloromethylisoxazole is dictated by nucleophile strength and solvent selection 2. Stronger nucleophiles (thiolates, amines) react rapidly, while weaker nucleophiles (alcohols, water) struggle due to the suppressed SN​1 pathway. Polar aprotic solvents (e.g., DMF, DMSO) are critical as they solvate the counter-cation but leave the nucleophile unsolvated and highly reactive 2.

Table 1: Comparative SN​2 Reactivity of 3-(Chloromethyl)isoxazole

Nucleophile ClassReagent ExampleOptimal SolventRelative Reaction RateExpected Outcome
Aryl Thiolates Thiophenol + Et3​N DMF (Polar Aprotic)Extremely Fast (< 10 min)Quantitative Yield (>95%) 3
Amines Secondary AminesAcetonitrileFast (1 - 2 hours)High Yield (70-85%) [[2]]()
Alcohols MethanolMethanol (Protic)Very SlowPoor Yield (Solvated nucleophile) 2
Water H2​O AqueousNegligibleNo SN​1 hydrolysis observed 2

Self-Validating Experimental Protocol: Chemoselective Thioetherification

A prime example of exploiting this reactivity is the synthesis of 3-(arylthiomethyl)isoxazoles, which serve as critical intermediates for insecticidal compounds and PPAR δ agonists 3. The following protocol details the chemoselective thioetherification of 3-(chloromethyl)isoxazole.

Methodological Causality & System Validation

This protocol is designed as a self-validating system. The choice of a mild base ( Et3​N ) prevents the base-catalyzed ring-opening of the isoxazole [[1]](). The specific use of a 5% NaOH wash during workup serves as a built-in chemical validator, selectively deprotonating and removing any unreacted thiol into the aqueous layer 3, ensuring the organic product requires no further column chromatography.

Protocol S1 1. Solvation (DMF) S2 2. Reagent Addition (Thiol + Et3N) S1->S2 S3 3. SN2 Reaction (RT, 10 min) S2->S3 S4 4. Isolation (Aqueous Workup) S3->S4

Fig 2: Self-validating chemoselective thioetherification workflow for chloromethylisoxazoles.

Step-by-Step Procedure
  • Solvation: Dissolve 1.0 equivalent of 3-(chloromethyl)isoxazole in anhydrous N,N-Dimethylformamide (DMF) under an inert N2​ atmosphere. Rationale: DMF is a polar aprotic solvent that maximizes the nucleophilicity of the incoming thiolate without participating in the reaction [[2]]().

  • Nucleophile Generation: Add 1.1 equivalents of the desired aryl thiol (e.g., thiophenol), followed immediately by 1.1 equivalents of triethylamine ( Et3​N ). Rationale: Et3​N is a sufficiently strong base to deprotonate the thiol ( pKa​≈6.5 ) but mild enough to preserve the labile N-O bond of the isoxazole ring 1.

  • Reaction Execution: Stir the mixture at room temperature ( 25∘C ) for exactly 10 minutes. Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the chloromethyl starting material validates the rapid kinetics induced by the isoxazole's EWG effect 3.

  • Quenching & Extraction: Dilute the reaction mixture with a large excess of distilled water (to crash out the organic components and partition the DMF) and extract twice with ethyl acetate.

  • Purification Wash: Wash the combined organic extracts with 5% aqueous NaOH. Validation Check: This step chemically validates purity. Any unreacted aryl thiol is converted to a water-soluble sodium thiolate and discarded in the aqueous layer, leaving only the pure thioether in the organic phase 3.

  • Final Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 3-(arylthiomethyl)isoxazole.

Conclusion

The isoxazole ring is far more than a passive structural linker; it is an active electronic modulator. By withdrawing electron density, it supercharges the electrophilicity of adjacent chloromethyl groups, enabling ultra-fast, chemoselective SN​2 transformations while suppressing unwanted SN​1 side reactions. Mastering these electronic push-pull dynamics allows medicinal chemists to reliably construct complex, highly functionalized libraries for drug discovery.

References

  • Grokipedia - Isoxazole: Chemical Properties and Reactivity URL: [Link]

  • National Institutes of Health (PMC) - 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Tert-butyl-5-(chloromethyl)isoxazole as a Versatile Building Block in API Synthesis

Introduction: The Strategic Value of the 3-Tert-butylisoxazole Moiety in Drug Discovery The isoxazole ring is a privileged five-membered heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decade...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-Tert-butylisoxazole Moiety in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of approved therapeutic agents.[2][3] The modification of the isoxazole structure is a widely used strategy for the development of novel treatments with enhanced potency and reduced toxicity.[4] Among the various substituted isoxazoles, those bearing a tert-butyl group at the 3-position offer distinct advantages. The bulky tert-butyl group can serve as a metabolic shield, preventing enzymatic degradation of the isoxazole ring and adjacent functionalities. Furthermore, it can provide a strong hydrophobic interaction with receptor pockets, enhancing binding affinity and selectivity.

This guide focuses on the utility of 3-tert-butyl-5-(chloromethyl)isoxazole , a highly versatile building block for the synthesis of active pharmaceutical ingredients (APIs). The reactive chloromethyl group at the 5-position provides a convenient electrophilic handle for the introduction of a wide range of nucleophilic fragments, enabling the rapid generation of diverse chemical libraries for drug discovery programs.

Chemical Properties and Reactivity

3-Tert-butyl-5-(chloromethyl)isoxazole is a crystalline solid with the molecular formula C₈H₁₂ClNO. Its reactivity is dominated by two key features: the stable 3-tert-butylisoxazole core and the electrophilic chloromethyl group.

The chloromethyl group is a potent alkylating agent, susceptible to nucleophilic substitution by a variety of heteroatom and carbon nucleophiles. This reactivity is the cornerstone of its utility as a building block in API synthesis.

Synthesis of 3-Tert-butyl-5-(chloromethyl)isoxazole

The most direct and regioselective synthesis of 3-tert-butyl-5-(chloromethyl)isoxazole is achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] The general workflow is depicted below:

Synthesis of 3-tert-butyl-5-(chloromethyl)isoxazole cluster_0 Precursor Synthesis cluster_1 Cycloaddition Pivalaldehyde Pivalaldehyde Pivalaldehyde_Oxime Pivalaldehyde Oxime Pivalaldehyde->Pivalaldehyde_Oxime NaOAc, EtOH/H₂O Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Pivalaldehyde_Oxime Pivalohydroximoyl_Chloride Pivalohydroximoyl Chloride Pivalaldehyde_Oxime->Pivalohydroximoyl_Chloride DMF NCS N-Chlorosuccinimide (NCS) NCS->Pivalohydroximoyl_Chloride Target_Molecule 3-Tert-butyl-5-(chloromethyl)isoxazole Pivalohydroximoyl_Chloride->Target_Molecule in situ Nitrile Oxide Formation Propargyl_Chloride Propargyl Chloride Propargyl_Chloride->Target_Molecule Base Base (e.g., Et₃N) Base->Target_Molecule

Caption: Synthetic workflow for 3-tert-butyl-5-(chloromethyl)isoxazole.

Protocol 1: Synthesis of Pivalaldehyde Oxime

This protocol is adapted from general procedures for aldoxime synthesis.[5]

Materials:

  • Pivalaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve pivalaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pivalaldehyde oxime.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure pivalaldehyde oxime.

Protocol 2: Synthesis of 3-Tert-butyl-5-(chloromethyl)isoxazole via [3+2] Cycloaddition

This protocol is based on established methods for the synthesis of substituted isoxazoles from hydroximoyl chlorides.[5]

Materials:

  • Pivalaldehyde oxime (from Protocol 1)

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Propargyl chloride

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Pivalohydroximoyl Chloride: In a flask protected from light, dissolve pivalaldehyde oxime (1.0 eq) in DMF. Add N-chlorosuccinimide (1.05 eq) portion-wise while maintaining the temperature below 30 °C. Stir the mixture at room temperature for 18 hours. The formation of the hydroximoyl chloride can be monitored by TLC.

  • In situ Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture containing the pivalohydroximoyl chloride, add propargyl chloride (1.2 eq).

  • Cool the mixture to 0 °C and add triethylamine (1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-tert-butyl-5-(chloromethyl)isoxazole.

Quantitative Data (Expected):

StepStarting MaterialProductTypical YieldPurity (by HPLC)
Protocol 1PivalaldehydePivalaldehyde Oxime85-95%>98%
Protocol 2Pivalaldehyde Oxime3-Tert-butyl-5-(chloromethyl)isoxazole60-75%>98%

Application in API Synthesis: Nucleophilic Substitution Reactions

The primary utility of 3-tert-butyl-5-(chloromethyl)isoxazole lies in its ability to undergo nucleophilic substitution reactions at the chloromethyl position. This allows for the facile introduction of various functionalities commonly found in APIs.

Nucleophilic Substitution Reactions cluster_nucleophiles Nucleophiles cluster_products API Precursors Building_Block 3-Tert-butyl-5-(chloromethyl)isoxazole N_Product N-Substituted Products Building_Block->N_Product O_Product O-Substituted Products (Ethers) Building_Block->O_Product S_Product S-Substituted Products (Thioethers) Building_Block->S_Product N_Nucleophile N-Nucleophiles (Amines, Amides, Heterocycles) N_Nucleophile->N_Product Base (e.g., K₂CO₃, DIPEA) O_Nucleophile O-Nucleophiles (Alcohols, Phenols) O_Nucleophile->O_Product Base (e.g., NaH, K₂CO₃) S_Nucleophile S-Nucleophiles (Thiols, Thiophenols) S_Nucleophile->S_Product Base (e.g., NaH, Cs₂CO₃)

Caption: General scheme for nucleophilic substitution reactions.

Protocol 3: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the alkylation of a primary amine with 3-tert-butyl-5-(chloromethyl)isoxazole.

Materials:

  • 3-Tert-butyl-5-(chloromethyl)isoxazole

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

  • Add a solution of 3-tert-butyl-5-(chloromethyl)isoxazole (1.1 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 4: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol outlines the synthesis of an aryl ether using 3-tert-butyl-5-(chloromethyl)isoxazole.

Materials:

  • 3-Tert-butyl-5-(chloromethyl)isoxazole

  • Phenol derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous DMF or THF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 3-tert-butyl-5-(chloromethyl)isoxazole (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl ether.

Quantitative Data for Alkylation Reactions (Expected):

Reaction TypeNucleophileProduct TypeTypical Yield
N-AlkylationPrimary/Secondary AmineN-Substituted Amine70-90%
O-AlkylationPhenolAryl Ether65-85%
S-AlkylationThiolThioether75-95%

Conclusion

3-Tert-butyl-5-(chloromethyl)isoxazole is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of API development. Its straightforward synthesis via a [3+2] cycloaddition and the reliable reactivity of the chloromethyl group in nucleophilic substitution reactions make it an attractive starting material for generating diverse libraries of isoxazole-containing compounds. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

  • Wikipedia. Isoxazole. Available at: [Link]

  • Genc, H., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. Available at: [Link]

  • Hu, M., et al. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Synthesis, 46(04), 510-514. Available at: [Link]

  • Potkin, V., et al. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51, 1347-1354. Available at: [Link]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877-15899. Available at: [Link]

  • Li, Q.-Q., et al. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Letters, 17(21), 5328-5331. Available at: [Link]

  • Patel, S., Singh, S., & Singh, B. K. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmacy and Pharmaceutical Research, 31(8). Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-s). Available at: [Link]

  • Belskaya, N. P., et al. (2010). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Semantic Scholar. Available at: [Link]

  • Bacheley, L., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus. Chimie, 27(S1), 1-10. Available at: [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 241-250. Available at: [Link]

  • European Patent Office. (2018). COMPOUNDS (EP 3810602 B1). Available at: [Link]

  • Google Patents. (1978). Method of producing 3-amino-5-/tertiary butyl/-isoxazole (CS203945B2).
  • Google Patents. (1979). Preparation of 3-amino-5(t-butyl) isoxazole (EP0004149A1).
  • Al-Zaydi, K. M. (2007). Synthesis and chemical reactions of 3-aryl-5-chloromethyl-isoxazoles. Molecules, 12(5), 1154-1165.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-s), 1-1. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 3-Tert-butyl-5-(chloromethyl)isoxazole alkylation

Technical Support Center: Alkylation of 3-Tert-butyl-5-(chloromethyl)isoxazole Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for optimizing alkylation reactions using 3-tert-but...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Alkylation of 3-Tert-butyl-5-(chloromethyl)isoxazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing alkylation reactions using 3-tert-butyl-5-(chloromethyl)isoxazole. This document is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the underlying chemical principles, providing you with the tools to troubleshoot and optimize your specific reaction with confidence.

Core Principles: The "Why" Behind Temperature Optimization

The alkylation of a nucleophile with 3-tert-butyl-5-(chloromethyl)isoxazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction's success hinges on the direct, backside attack of a nucleophile on the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.[2]

Temperature is the lever that controls the kinetics of this process. According to the Arrhenius equation, increasing the temperature provides the necessary activation energy to overcome the reaction barrier, thus increasing the reaction rate. However, this is a double-edged sword. Excessive thermal energy can also activate undesirable pathways, such as elimination, rearrangement, or decomposition, leading to a complex mixture of byproducts and what is often described as "tar" or "resinification".[3][4]

The goal of optimization is to find the "Goldilocks Zone"—the ideal temperature that maximizes the rate of the desired SN2 reaction while keeping the rates of competing side reactions negligible.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Nuc Nucleophile (Nu⁻) TS Pentacoordinate Transition State Nuc->TS Backside Attack Substrate 3-tert-butyl-5-(chloromethyl)isoxazole Substrate->TS Product Alkylated Product TS->Product Bond Formation LG Chloride (Cl⁻) TS->LG Bond Cleavage

Caption: The concerted SN2 mechanism for isoxazole alkylation.

Troubleshooting Guide & Optimization Strategies

This section is structured to address the most common issues encountered during the alkylation process.

Q1: My reaction is extremely slow or shows no conversion at room temperature. What are the primary causes and solutions?

Diagnosis: This is typically an issue of insufficient activation energy. The nucleophile and electrophile are not colliding with enough energy to reach the transition state.

Solutions:

  • Incremental Temperature Increase: The most direct solution is to gently heat the reaction. We recommend a stepwise approach. Start at a moderately elevated temperature (e.g., 40-50 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) every few hours. If the reaction is clean but slow, you can increase the temperature in 10-20 °C increments.[4]

  • Verify Nucleophile Strength: A weak nucleophile will inherently require more energy to react.[5] If you are using a neutral nucleophile (e.g., an amine or alcohol), ensure that a suitable, non-nucleophilic base (like potassium carbonate or triethylamine) is present in sufficient quantity (1.1-1.5 equivalents) to deprotonate it, forming the more potent anionic nucleophile.

  • Solvent Choice is Critical: SN2 reactions are significantly faster in polar aprotic solvents such as DMF, DMSO, or acetonitrile (MeCN).[2][6] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive. If you are using a protic solvent (like ethanol or water), it can form a hydrogen-bond "cage" around the nucleophile, drastically reducing its reactivity and requiring higher temperatures.[5] A switch to a polar aprotic solvent may enable the reaction to proceed at a much lower temperature.

Q2: I'm observing significant byproduct formation, or my reaction mixture is turning dark and polymerizing. How can I improve the selectivity?

Diagnosis: This is a classic sign of the reaction temperature being too high. You are providing enough energy to access undesired, higher-energy reaction pathways, leading to decomposition or side reactions.[3][4]

Solutions:

  • Reduce the Temperature: The immediate course of action is to lower the reaction temperature. A cleaner, albeit slower, reaction is always preferable. Try running the reaction at a lower temperature for a longer duration.[7] For example, if the reaction produced byproducts at 80 °C in 3 hours, attempt the reaction at 50 °C for 12-24 hours.

  • Monitor Closely: Use TLC or LCMS to track the appearance of both the product and byproducts over time. This will help you identify the point at which byproduct formation begins to accelerate, allowing you to stop the reaction before the mixture becomes unmanageable.

  • Consider the Base: If you are using a strong, sterically hindered base, it might promote a competing E2 elimination reaction, although this is less common for primary halides. Ensure your base is appropriate for simply deprotonating your nucleophile.

Troubleshooting_Tree Start Start Reaction Analysis Conversion Is conversion observed? Start->Conversion SideProducts Are significant side products or decomposition occurring? Conversion->SideProducts Yes Sol_Slow 1. Increase Temp by 10-20°C 2. Switch to Polar Aprotic Solvent 3. Check Nucleophile/Base Strength Conversion->Sol_Slow No Completion Is the reaction proceeding to completion? SideProducts->Completion No Sol_Side 1. Decrease Temperature 2. Increase Reaction Time 3. Monitor closely via TLC/LCMS SideProducts->Sol_Side Yes Sol_Incomplete 1. Increase Reaction Time 2. Modestly Increase Temp 3. Check Stoichiometry Completion->Sol_Incomplete No Success Optimal Conditions Identified Completion->Success Yes

Caption: A decision tree for troubleshooting common alkylation issues.

Q3: My reaction is clean but seems to stop at ~70-80% conversion, even after an extended period. How can I push it to completion?

Diagnosis: The reaction may have reached equilibrium, or the rate may have slowed dramatically as reactant concentrations decrease.

Solutions:

  • Modest Temperature Increase: A slight increase in temperature (e.g., 10 °C) for the final phase of the reaction can provide the kinetic push needed to convert the remaining starting material without significantly impacting selectivity.

  • Check Stoichiometry: Ensure you are using a slight excess of the nucleophile (typically 1.1 to 1.2 equivalents). This can help drive the reaction to completion according to Le Châtelier's principle.

  • Re-dosing: In some cases, particularly if the nucleophile is unstable under the reaction conditions, adding a small additional portion (e.g., 0.1 equivalents) of the nucleophile and base can restart a stalled reaction.

Experimental Protocol: Systematic Temperature Scouting

To proactively determine the optimal temperature for your specific nucleophile and solvent system, a parallel screening experiment is highly recommended.

Methodology:

  • Setup: In a multi-well heating block or a series of identical reaction vials, prepare 4-5 small-scale reactions.

  • Reagents: To each vial, add:

    • 3-Tert-butyl-5-(chloromethyl)isoxazole (1.0 eq)

    • Your Nucleophile (1.1 eq)

    • Base (if required, 1.2 eq)

    • Anhydrous Polar Aprotic Solvent (e.g., DMF, to make a 0.5 M solution)

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range is:

    • Vial 1: Room Temperature (~25 °C)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

  • Monitoring: At set time points (e.g., 1, 4, 12, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LCMS to determine the percentage of product formation and the presence of any byproducts.

  • Analysis: Collate the data to identify the temperature that provides the best balance of reaction rate and purity.

Data Summary Table for Temperature Scouting

Temperature (°C)Time (h)Conversion (%)Purity/Byproduct Notes
25 °C24~10%Very clean, only starting material and product visible.
40 °C12~75%Clean reaction, trace impurities.
60 °C4>95%Excellent conversion, one minor byproduct (<2%).
80 °C4>98%Fast conversion, but significant decomposition (~15%) observed.

This is example data. Your results will vary based on your specific nucleophile.

Frequently Asked Questions (FAQs)

  • Q: Is there an alternative to conventional heating that might improve my results?

    • A: Yes. Microwave-assisted synthesis can be highly effective. The rapid, localized heating often accelerates the desired reaction significantly more than bulk heating, potentially reducing reaction times from hours to minutes and minimizing byproduct formation.[3] Additionally, ultrasound-assisted synthesis is an emerging green chemistry technique that can enhance reaction efficiency under milder temperature conditions.[8]

  • Q: How much does the steric bulk of my nucleophile affect the optimal temperature?

    • A: Significantly. A bulky nucleophile will experience greater steric hindrance when approaching the electrophilic carbon, increasing the activation energy of the SN2 transition state.[5] Therefore, bulkier nucleophiles generally require higher temperatures or longer reaction times to achieve good conversion compared to smaller nucleophiles.

  • Q: Can the isoxazole ring itself react or decompose at high temperatures?

    • A: While the isoxazole ring is generally stable, very high temperatures (>120-140 °C) can potentially lead to thermal rearrangement or decomposition pathways.[3] It is always best to use the mildest conditions possible to achieve the desired transformation.

References

  • Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Formation. Benchchem.
  • Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.
  • Syntheses and Characterizations of Some New N-alkyl, Isoxazole and Dioxazole Derivatives of 5-Chloroisatin. International Journal of Advanced Engineering, Management and Science (IJAEMS).
  • 5-(tert-Butyl)-3-(chloromethyl)isoxazole. EvitaChem.
  • Factors Affecting SN1 & SN2 Reactions. Scribd.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate.
  • N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. PubMed.
  • SN2 reaction. Wikipedia.
  • 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts.

Sources

Optimization

Overcoming low conversion rates in reactions with 3-Tert-butyl-5-(chloromethyl)isoxazole

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-Tert-butyl-5-(chloromethyl)isoxazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The pres...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butyl-5-(chloromethyl)isoxazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive chloromethyl group at the 5-position allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional moieties. However, the unique structural and electronic properties of this molecule, particularly the bulky tert-butyl group at the 3-position, can present challenges, often leading to lower than expected reaction conversions. This guide is designed to provide a comprehensive resource for understanding and troubleshooting these reactions.

The core of this molecule's reactivity lies in the SN2 displacement of the chloride by a nucleophile. The success of this transformation is a delicate balance of several factors, including the nature of the nucleophile, reaction conditions, and the inherent properties of the isoxazole scaffold itself.

Troubleshooting Guide: Low Conversion Rates

Low or incomplete conversion is one of the most frequently encountered issues in reactions involving 3-tert-butyl-5-(chloromethyl)isoxazole. This section provides a structured approach to diagnosing and resolving these problems.

Q1: My nucleophilic substitution reaction with 3-tert-butyl-5-(chloromethyl)isoxazole is showing low conversion. What are the primary factors to consider?

Low conversion in SN2 reactions with this substrate can often be attributed to a combination of steric hindrance, suboptimal reaction conditions, or degradation of the starting material or product. A systematic evaluation of the reaction parameters is crucial for improving the yield.

Key Troubleshooting Areas:

  • Steric Hindrance: The tert-butyl group at the 3-position exerts significant steric bulk, which can impede the backside attack of the nucleophile on the chloromethyl group at the 5-position. This is a primary contributor to reduced reaction rates compared to less hindered analogs.[1][2]

  • Nucleophile Reactivity: The strength and steric bulk of the nucleophile are critical. Weaker or bulkier nucleophiles will react more slowly.

  • Reaction Conditions: Temperature, solvent, and base selection are pivotal. Inadequate temperature may not provide sufficient energy to overcome the activation barrier, while an inappropriate solvent can hinder the reaction kinetics.

  • Stability of the Isoxazole Ring: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under harsh basic or reductive conditions.[3]

Q2: How can I mitigate the steric hindrance from the tert-butyl group?

While the steric hindrance of the tert-butyl group is an inherent property of the molecule, its impact can be minimized through careful selection of reaction parameters.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the higher activation energy barrier caused by steric hindrance. Monitor for potential decomposition at elevated temperatures.

  • Prolong Reaction Time: Slower reactions due to steric hindrance may simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Use Less Hindered Nucleophiles: If possible, consider using a smaller, less sterically demanding nucleophile.

  • Optimize Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its effective nucleophilicity.

Q3: My reaction is still sluggish even after increasing the temperature and time. What other parameters can I adjust?

If initial adjustments to temperature and time are not fruitful, a more detailed look at the reagents and their interactions is warranted.

Parameter Optimization Table:

ParameterRecommendationRationale
Base Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU).A strong, unhindered base can compete with the desired nucleophile or lead to side reactions with the isoxazole ring.
Solvent Ensure the use of anhydrous polar aprotic solvents (DMF, DMSO, Acetonitrile).Protic solvents can solvate the nucleophile, reducing its reactivity. Water can also lead to hydrolysis of the starting material.
Concentration Moderate concentrations (0.1-0.5 M) are typically effective.Very dilute conditions can slow down the bimolecular reaction rate, while overly concentrated solutions may lead to side product formation.
Leaving Group Consider converting the chloride to a better leaving group (e.g., iodide) via a Finkelstein reaction.Iodides are better leaving groups than chlorides, which can significantly accelerate the rate of SN2 reactions.
Q4: I am observing multiple spots on my TLC plate, including what appears to be starting material. What are the likely side products?

The formation of multiple products suggests that side reactions are competing with the desired nucleophilic substitution.

Common Side Reactions:

  • Over-alkylation: If the product of the initial substitution is also nucleophilic, it can react with another molecule of the starting material. This is more common with primary amine nucleophiles.

  • Elimination: While less common for primary halides, strong, sterically hindered bases can promote elimination reactions.

  • Ring Opening: Strong bases can deprotonate the C4-proton of the isoxazole ring, potentially leading to ring-opening or other rearrangements. The pKa of this proton is a critical but often unknown parameter for specific substituted isoxazoles.

  • Reaction with the Isoxazole Ring: While the chloromethyl group is the primary electrophilic site, under certain conditions, nucleophiles might interact with the isoxazole ring itself.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for a nucleophilic substitution reaction with 3-tert-butyl-5-(chloromethyl)isoxazole?

While optimal conditions will vary depending on the nucleophile, the following protocol provides a good starting point for a reaction with a generic amine nucleophile.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the reagents (to a concentration of approximately 0.2 M with respect to the limiting reagent).

  • Addition of Electrophile: Dissolve 3-tert-butyl-5-(chloromethyl)isoxazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred solution of the nucleophile and base at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Q2: What are the expected 1H and 13C NMR chemical shifts for the starting material, 3-tert-butyl-5-(chloromethyl)isoxazole?

While specific literature data for this exact compound is scarce, based on analogs and general principles of NMR spectroscopy for isoxazoles, the following are expected chemical shift ranges:

Expected NMR Data for 3-tert-butyl-5-(chloromethyl)isoxazole:

Group1H NMR (ppm)13C NMR (ppm)
tert-Butyl (CH₃)~1.3~28-30
tert-Butyl (C)-~32-34
CH₂Cl~4.7~35-37
Isoxazole C4-H~6.5~100-105
Isoxazole C3-~170-175
Isoxazole C5-~165-170

Note: These are estimated values and may vary depending on the solvent and instrument used.

Q3: How can I confirm the successful synthesis of my desired product?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • 1H NMR: Look for the disappearance of the singlet corresponding to the -CH₂Cl protons (around 4.7 ppm) and the appearance of new signals corresponding to the protons of the incorporated nucleophile, which will likely be shifted upfield.

  • 13C NMR: The carbon signal of the -CH₂Cl group (around 35-37 ppm) will be replaced by a new signal for the methylene carbon now attached to the nucleophile.

  • Mass Spectrometry: The mass spectrum of the product should show a molecular ion peak corresponding to the expected molecular weight of the substituted product. The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) in the starting material will be absent in the product.

Visualizing the Reaction and Troubleshooting Workflow

To further aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_0 S_N2 Reaction Pathway start 3-tert-butyl-5-(chloromethyl)isoxazole transition_state [Transition State] start->transition_state Backside Attack nucleophile Nucleophile (Nu:) nucleophile->transition_state product 3-tert-butyl-5-(substituted methyl)isoxazole transition_state->product Chloride Departure

Figure 1: A simplified representation of the SN2 reaction pathway for the nucleophilic substitution on 3-tert-butyl-5-(chloromethyl)isoxazole.

G cluster_1 Troubleshooting Workflow for Low Conversion start Low Conversion Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_nucleophile Evaluate Nucleophile (Strength, Sterics) start->check_nucleophile check_purity Verify Starting Material Purity start->check_purity optimize_temp_time Increase Temperature and/or Time check_conditions->optimize_temp_time change_conditions Modify Solvent or Base optimize_temp_time->change_conditions No Improvement success Improved Conversion optimize_temp_time->success Improvement finkelstein Consider Finkelstein Reaction change_conditions->finkelstein Still Low Conversion change_conditions->success Improvement finkelstein->success Improvement

Figure 2: A logical workflow for troubleshooting low conversion rates in reactions with 3-tert-butyl-5-(chloromethyl)isoxazole.

References

  • Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. Rsc.org. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. University of Dundee. [Link]

  • The Substrate: Steric Effects in the SN2 Reaction. Al-Mustaqbal University College. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]

  • Steric and electronic effects in SN2 reactions. Request PDF. [Link]

  • 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole. PubChemLite. [Link]

  • 3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole. PubChemLite. [Link]

  • Exploring the reactivity trends in the E2 and SN2 Reactions of X- + CH3CH2Cl (X = F, Cl, Br, HO, HS, HSe, NH2 PH2, AsH2,CH3, SiH3, and GeH 3). ResearchGate. [Link]

Sources

Troubleshooting

Best solvents for recrystallization of 3-Tert-butyl-5-(chloromethyl)isoxazole intermediates

Topic: Best Solvents for Recrystallization of 3-Tert-butyl-5-(chloromethyl)isoxazole Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. Purifying heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Best Solvents for Recrystallization of 3-Tert-butyl-5-(chloromethyl)isoxazole Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. Purifying heterocyclic building blocks requires a deep understanding of their structure-property relationships. 3-Tert-butyl-5-(chloromethyl)isoxazole presents a unique crystallization challenge: it possesses a highly lipophilic tert-butyl group that drives high solubility in hydrocarbons, paired with a highly reactive, electrophilic chloromethyl group that is prone to degradation.

This guide provides the causality behind solvent selection, self-validating protocols, and troubleshooting steps to ensure high-yield, high-purity recovery of your intermediate.

Part 1: The Chemistry of Solvent Selection

The fundamental rule for recrystallizing 3-tert-butyl-5-(chloromethyl)isoxazole is avoiding nucleophilic protic solvents .

While alcohols like methanol and ethanol are classic recrystallization solvents, the chloromethyl group (-CH₂Cl) on the isoxazole ring is a prime target for nucleophilic substitution. Heating this intermediate in methanol induces solvolysis, converting the critical chloromethyl functionality into a methoxymethyl ether [1]. Furthermore, the bulky tert-butyl group disrupts crystal lattice packing, giving the molecule a relatively low melting point and making it prone to "oiling out" (liquid-liquid phase separation) if the solvent system is not perfectly balanced [2].

To achieve pure crystals, we must rely on aprotic anti-solvent systems that leverage a polarity gradient without risking chemical degradation.

Quantitative Solvent Selection Matrix
Solvent SystemVolume RatioBoiling Point (°C)Dielectric Constant (ε)SuitabilityMechanistic Observation
Methanol (Protic) N/A64.733.0❌ PoorInduces solvolysis of the -CH₂Cl group, forming ether impurities [1].
Ethanol (Protic) N/A78.324.5❌ PoorSimilar to methanol; risk of ethyl ether byproduct formation.
Heptane / EtOAc 5:1 to 9:198 / 771.9 / 6.0✅ ExcellentOptimal polarity gradient; prevents nucleophilic degradation.
Diisopropyl Ether 100%68.53.8⚠️ ModerateYields good crystals, but poses peroxide accumulation risks.
Hexane / Toluene 5:169 / 1101.9 / 2.4✅ GoodExcellent for purging highly lipophilic byproducts.
Part 2: Mechanistic Pathway of Solvent Interaction

The diagram below illustrates the divergent chemical pathways based on your solvent selection. Choosing a protic solvent initiates an irreversible degradation pathway, whereas an aprotic system preserves the structural integrity of the intermediate [3].

G A 3-tert-butyl-5-(chloromethyl)isoxazole (Crude Extract) B Protic Solvents (e.g., Methanol, Ethanol) A->B Incorrect C Aprotic Anti-Solvent System (e.g., Heptane / EtOAc) A->C Optimal D Nucleophilic Attack (Solvolysis Pathway) B->D E Controlled Cooling & Supersaturation C->E F Impurity: 5-(methoxymethyl)isoxazole D->F G Pure Crystalline Isoxazole Product E->G

Fig 1. Solvent selection pathways and the risk of solvolysis in chloromethyl isoxazoles.

Part 3: Self-Validating Recrystallization Protocol (Heptane/EtOAc)

This methodology utilizes a classic solvent/anti-solvent pairing. Ethyl Acetate (EtOAc) acts as the solvent, dissolving the polar isoxazole core, while Heptane acts as the anti-solvent, forcing the lipophilic tert-butyl-bearing molecule out of solution upon cooling.

Phase 1: Dissolution & Thermal Control

  • Suspend: Place 10.0 g of crude 3-tert-butyl-5-(chloromethyl)isoxazole in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve: Add 20–25 mL of EtOAc. Warm the mixture gently to 45–50°C using a water bath.

    • Causality: Do not exceed 50°C. Elevated temperatures increase the risk of thermal decomposition or unwanted dimerization of the highly reactive chloromethyl group.

  • Clarify: If insoluble dark particulates remain, perform a rapid hot gravity filtration.

Phase 2: Anti-Solvent Titration 4. Titrate: While maintaining the solution at 45°C, add warm Heptane dropwise via an addition funnel under vigorous stirring. 5. Cloud Point: Continue adding Heptane (approx. 80–100 mL) until the solution becomes persistently turbid (the "cloud point").

  • Causality: The turbidity indicates that the solution has reached maximum saturation. The lipophilic tert-butyl group is highly soluble in heptane, but the polar core is not, pushing the molecule to the brink of precipitation.

  • Re-dissolve: Add 1–2 mL of EtOAc dropwise until the solution just turns clear again.

Phase 3: Nucleation & Harvesting 7. Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 hours.

  • Validation Check: You should observe the formation of white to off-white crystalline needles. If an oil forms instead, proceed immediately to the Troubleshooting section below.

  • Chilling: Transfer the flask to an ice bath (0–5°C) for 1 hour to drive the supersaturation equilibrium toward maximum yield.

  • Filtration: Filter the crystals using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane to remove residual lipophilic impurities.

  • Drying & Analytical Validation: Dry the crystals under high vacuum at room temperature for 12 hours.

    • Self-Validation: Run a ¹H NMR in CDCl₃. The intact -CH₂Cl protons must appear as a sharp singlet near 4.6 ppm.

Part 4: Troubleshooting & FAQs

Q: My NMR shows a new singlet around 3.3 ppm, and my yield of the target compound is low. What happened? A: You likely attempted recrystallization using a protic solvent like methanol. The chloromethyl group is a highly reactive electrophile. Heating 5-(chloromethyl)isoxazole in methanol induces an SN1/SN2 solvolysis reaction, converting your target molecule into 5-(methoxymethyl)isoxazole [1]. The singlet at 3.3 ppm corresponds to the newly formed methoxy (-OCH₃) group. Action: Discard the batch (or purify via column chromatography if recoverable) and switch strictly to aprotic solvents (Heptane/EtOAc).

Q: The compound is "oiling out" (forming a syrup at the bottom of the flask) instead of crystallizing. How do I fix this? A: "Oiling out" occurs thermodynamically when the solute's melting point is lower than the temperature at which it saturates the solvent. The bulky tert-butyl group inherently lowers the melting point of this intermediate by disrupting crystal lattice packing. Action: Reheat the mixture until it forms a single homogeneous liquid phase, then add 5–10% more EtOAc to increase solubility. Cool the solution much more slowly. When the temperature reaches 30°C, introduce a seed crystal of pure 3-tert-butyl-5-(chloromethyl)isoxazole, or vigorously scratch the inside of the glass flask with a glass rod to provide localized energy for nucleation sites.

Q: Can I use Dichloromethane (DCM) as the primary solvent? A: While DCM is an excellent solvent for dissolving isoxazole derivatives, it is suboptimal for standard cooling crystallization due to its low boiling point (39.6°C). This provides a very narrow temperature gradient for supersaturation [3]. Action: If you must use DCM, perform a solvent-exchange crystallization: dissolve the crude material in DCM, add Heptane, and gradually distill off the DCM under reduced pressure until crystals begin to form in the remaining Heptane.

Q: My crystals are slightly yellow instead of white. Is the chloromethyl group degrading? A: Not necessarily. Isoxazole syntheses often generate trace amounts of highly conjugated, colored polymeric byproducts. The chloromethyl group is stable if kept cool and dry. Action: To remove the color, dissolve the crude material in EtOAc, add 10% (w/w) activated charcoal (Norit), stir at 40°C for 15 minutes, and filter through a pad of Celite before beginning the Heptane anti-solvent addition.

References
  • The Journal of Organic Chemistry. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." ACS Publications. Available at: [Link]

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for 3-Tert-butyl-5-(chloromethyl)isoxazole Purity Analysis: A Comparative Guide

As a critical intermediate in the synthesis of modern active pharmaceutical ingredients (APIs)—including specific isoxazolyl penicillins and selective enzyme inhibitors—3-Tert-butyl-5-(chloromethyl)isoxazole demands rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of modern active pharmaceutical ingredients (APIs)—including specific isoxazolyl penicillins and selective enzyme inhibitors—3-Tert-butyl-5-(chloromethyl)isoxazole demands rigorous analytical oversight.

For researchers and drug development professionals, quantifying the purity of this compound presents unique chromatographic challenges. While Gas Chromatography (GC) is often a default for low-molecular-weight intermediates, the thermally labile chloromethyl group frequently undergoes dehydrohalogenation in the heated GC injection port, skewing purity results. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard.

This guide provides an objective, data-driven comparison of two HPLC methodologies, demonstrating how strategic column chemistry and self-validating protocols align with ICH Q2(R2) guidelines to ensure absolute data integrity[1].

Causality in Method Design: The Chromatographic Challenge

The primary analytical hurdle in analyzing 3-Tert-butyl-5-(chloromethyl)isoxazole is separating it from its synthetic precursors, hydrolysis products (e.g., 3-tert-butyl-5-(hydroxymethyl)isoxazole), and closely related regioisomers (e.g., 5-tert-butyl-3-(chloromethyl)isoxazole).

Because the target and its regioisomer possess nearly identical partition coefficients ( logP ), traditional hydrophobic interactions are insufficient for baseline resolution.

  • Method A (Traditional C18): Relies purely on dispersive (hydrophobic) interactions. This often results in peak tailing and co-elution of regioisomers.

  • Method B (Phenyl-Hexyl): Exploits the electron-rich nature of the isoxazole ring. The phenyl phase introduces complementary π−π interactions, while the hexyl linker provides necessary hydrophobic retention. This dual-mechanism approach dramatically enhances selectivity and resolution[2].

Comparative Experimental Methodologies

To ensure reproducibility, detailed step-by-step protocols for both methods are provided below.

Method A: Traditional Isocratic C18 (Baseline Protocol)
  • Instrumentation: Standard HPLC system with a Photodiode Array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of Water and Acetonitrile (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of mobile phase (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection (10 µL).

Method B: Optimized Phenyl-Hexyl Gradient (Superior Protocol)
  • Instrumentation: UHPLC/HPLC system with PDA detection and column oven.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 mm × 4.6 mm, 2.6 µm core-shell).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (suppresses silanol ionization and sharpens peaks).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–10 min: Linear ramp to 80% B

    • 10–12 min: Hold at 80% B

    • 12–15 min: Return to 30% B for re-equilibration.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C (improves mass transfer kinetics).

  • Detection: UV at 225 nm (optimal absorbance maximum for the isoxazole chromophore).

Data Presentation: Performance Comparison

The following tables summarize the experimental data, clearly demonstrating the superiority of the Phenyl-Hexyl gradient method for this specific analyte.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)
Retention Time ( Rt​ ) 4.2 min6.8 min
Theoretical Plates ( N ) 4,50012,500
Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.05 (Highly symmetrical)
Resolution ( Rs​ ) from Regioisomer 1.2 (Co-elution risk)3.4 (Baseline separation)
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL

Table 2: ICH Q2(R2) Validation Parameters Summary (Method B)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Method B)Status
Specificity No interference at Rt​ of analytePeak purity angle < thresholdPass
Linearity R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% ± 0.5%Pass
Precision (Repeatability) %RSD ≤2.0% ( n=6 )%RSD = 0.8%Pass
Robustness Unaffected by deliberate variationsStable across Δ pH, Δ TempPass

Trustworthiness: The Self-Validating Protocol

A robust analytical method must not only be validated once but must continuously prove its validity during routine use. Method B is designed as a self-validating system using integrated logic:

  • Pre-Run System Suitability Testing (SST): Before any sample data is acquired, a reference standard is injected six times. The chromatography data system (CDS) is programmed to automatically halt the sequence if theoretical plates drop below 5,000, if the tailing factor exceeds 1.5, or if the %RSD of the peak area exceeds 2.0%.

  • Dynamic Bracketing: A known reference standard is injected every 10 samples and at the end of the sequence. If the retention time drifts by more than ±2% or the area response deviates by >2.0% , the intervening samples are automatically flagged for re-analysis. This establishes a direct causality between instrument stability and the acceptance of quantitative data[3].

Method Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation workflow applied to this isoxazole derivative.

HPLC_Validation Dev Method Optimization (Phenyl-Hexyl vs C18) Spec Specificity & Selectivity (Regioisomer Separation) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Spec->Acc Prec Precision (RSD < 2.0%) Spec->Prec Rob Robustness (DoE Approach) Lin->Rob Acc->Rob Prec->Rob Val Validated HPLC Method (ICH Q2(R2) Compliant) Rob->Val

ICH Q2(R2) HPLC Method Validation Workflow for Isoxazole Derivatives

Conclusion

For the purity analysis of 3-Tert-butyl-5-(chloromethyl)isoxazole, relying on generic C18 isocratic methods introduces significant risks of regioisomer co-elution and inaccurate quantitation. By shifting to a Phenyl-Hexyl stationary phase and a gradient elution profile, analysts can leverage π−π interactions to achieve baseline resolution. When coupled with a self-validating sequence protocol, this method ensures absolute compliance with ICH Q2(R2) standards, providing drug development professionals with highly reliable, audit-ready data.

References
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • 1,3-Dipolar Cycloaddition, HPLC Enantioseparation, and Docking Studies of Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparing steric hindrance of tert-butyl vs methyl groups in isoxazole derivatives

An in-depth structural optimization campaign in medicinal chemistry often hinges on a single, critical decision: the selection of alkyl substituents. Within the context of isoxazole derivatives—a foundational heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural optimization campaign in medicinal chemistry often hinges on a single, critical decision: the selection of alkyl substituents. Within the context of isoxazole derivatives—a foundational heterocyclic scaffold utilized in everything from kinase inhibitors to receptor modulators—the choice between a methyl (-CH₃) and a tert-butyl (-C(CH₃)₃) group is not merely a matter of lipophilicity. It is a fundamental manipulation of steric hindrance that dictates synthetic accessibility, torsional strain, and target binding kinetics.

As a Senior Application Scientist, I have designed this technical guide to objectively compare the steric impacts of methyl versus tert-butyl substitutions on isoxazole rings. By synthesizing mechanistic causality with self-validating experimental protocols, this guide provides a definitive framework for rational drug design.

Mechanistic Causality: The Physics of Steric Bulk in Isoxazoles

The isoxazole ring acts as a versatile bioisostere for amides and esters, offering critical hydrogen-bond acceptor capabilities through its nitrogen and oxygen atoms. However, the spatial requirements of its substituents govern the molecule's overall conformation.

1. The Methyl Advantage (Minimal Torsional Strain) With a van der Waals volume of approximately 16.8 ų, the methyl group introduces minimal steric hindrance. This compact profile allows the isoxazole core to maintain coplanarity with adjacent aromatic systems. In the context of , methyl-substituted isoxazole-4-carboxamides demonstrate near-ideal non-coplanarity that aligns perfectly with the narrow allosteric binding pocket[1]. This precise fit facilitates prolonged receptor deactivation times without disrupting the receptor's native architecture[1].

2. The Tert-Butyl Trade-Off (Severe Steric Clash vs. Hydrophobic Filling) The tert-butyl group possesses a massive van der Waals volume of 43.5 ų. This acts as a rigid, space-filling umbrella that forces adjacent rings into orthogonal conformations to relieve torsional strain.

  • Biological Impact: When targeting constrained sites, this bulk is detrimental. For example, replacing a smaller moiety with a tert-butyl group in AMPA receptor ligands (e.g., compound CIC-12) results in a dramatic loss of activity due to severe steric interference at the binding site[1]. Conversely, when targeting large, open hydrophobic pockets—such as the P2 terminal pharmacophore in —the tert-butyl group perfectly fills the void, driving high-affinity hydrophobic interactions[2].

  • Synthetic Impact: In transition-metal catalysis, such as the of 4-iodoisoxazoles, a tert-butyl group at the C3 position severely shields the C-I bond[3]. This steric shielding hinders the oxidative addition of the Pd(0) catalyst and the subsequent transmetalation step, drastically reducing product yields compared to methyl or isopropyl analogs[3].

SAR_Logic Core Isoxazole Scaffold Sub_Me Methyl (-CH3) Vol: ~16.8 ų Core->Sub_Me Sub_tBu Tert-Butyl (-C(CH3)3) Vol: ~43.5 ų Core->Sub_tBu Mech_Me Minimal Torsional Strain Maintains Coplanarity Sub_Me->Mech_Me Mech_tBu High Torsional Strain Forces Orthogonal Conformation Sub_tBu->Mech_tBu Outcome_Me Deep Pocket Penetration (e.g., AMPA Receptors) Mech_Me->Outcome_Me Outcome_tBu Hydrophobic Surface Filling (e.g., EPAC2 Antagonists) Mech_tBu->Outcome_tBu

Caption: Logical flow of steric hindrance impacts on isoxazole target binding.

Comparative Performance Data

To objectively evaluate these substituents, we must quantify their physicochemical and pharmacological differences. The table below summarizes the divergent profiles of methyl and tert-butyl isoxazole derivatives.

Property / ParameterMethyl Isoxazole (-CH₃)Tert-Butyl Isoxazole (-C(CH₃)₃)Mechanistic Consequence
Van der Waals Volume ~16.8 ų~43.5 ųTert-butyl induces significant localized steric bulk.
Lipophilicity (LogP contribution) +0.5+1.98Tert-butyl drastically increases hydrophobicity, aiding membrane permeability but risking poor aqueous solubility.
C4 Cross-Coupling Reactivity High (>90% yield)Poor (<40% yield)Tert-butyl at C3 sterically blocks Pd(0) oxidative addition at the adjacent C4 position[3].
Binding in Constrained Pockets Optimal (High Affinity)Severe Steric ClashBulky groups prevent deep insertion into narrow allosteric sites (e.g., AMPA receptors)[1].
Binding in Open Hydrophobic Pockets Suboptimal (Loose Fit)Optimal (High Affinity)Tert-butyl maximizes van der Waals contacts in large terminal pockets (e.g., EPAC2 P2 site)[2].

Self-Validating Experimental Protocols

To empirically evaluate the steric impact of these groups, researchers must employ orthogonal workflows: one assessing synthetic reactivity (steric hindrance in catalysis) and another assessing biological function (steric clash in receptor binding).

Protocol 1: Synthetic Validation via Pd-Catalyzed Sonogashira Cross-Coupling

Causality: This protocol evaluates synthetic steric hindrance. CuI acts as a co-catalyst to form a copper acetylide, which must transmetalate with the Pd-complex. A bulky tert-butyl group at the C3 position of a 4-iodoisoxazole sterically blocks this transmetalation, allowing us to quantify steric resistance via reaction yield[3].

Step-by-Step Methodology:

  • Preparation: In an argon-purged Schlenk tube, add the 4-iodoisoxazole substrate (0.5 mmol, either 3-methyl or 3-tert-butyl substituted), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent & Base Addition: Inject anhydrous triethylamine (Et₃N, 2.0 mL) and DMF (2.0 mL) to dissolve the reagents. Et₃N serves as both the base and the ligand for the active Pd(0) species.

  • Alkyne Addition: Slowly add phenylacetylene (0.6 mmol) dropwise to prevent alkyne homocoupling (Glaser coupling).

  • Reaction: Stir the mixture at 80°C for 12 hours.

  • Self-Validation Checkpoint (Internal Standard): Before workup, spike the crude mixture with exactly 0.5 mmol of 1,3,5-trimethoxybenzene. Take a crude ¹H-NMR aliquot. Validation Rule: Calculate the mass balance. If the combined yield of the cross-coupled product and unreacted starting material is <90%, catalyst poisoning or volatilization has occurred, and the run must be discarded.

  • Isolation: Purify via silica gel chromatography (Hexanes/EtOAc) and compare the isolated yields between the methyl and tert-butyl variants.

Protocol 2: Biological Validation via AMPA Receptor Electrophysiology

Causality: This protocol measures how steric bulk alters the residence time of a ligand in the allosteric site. Bulky tert-butyl groups that clash with the receptor wall will fail to prolong the channel deactivation time compared to their methyl counterparts[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells expressing GluA2 AMPA receptor subunits.

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (resistance 3–5 MΩ) filled with intracellular solution (135 mM CsF, 33 mM KOH, etc.).

  • Baseline Recording: Apply 10 mM glutamate for 1 ms via a rapid piezoelectric perfusion system to record baseline deactivation kinetics (τ_deac).

  • Compound Application: Perfuse the cells with 10 μM of the test isoxazole derivative (methyl vs. tert-butyl) for 60 seconds to ensure allosteric site saturation.

  • Test Recording: Re-apply the 10 mM glutamate pulse and measure the new τ_deac.

  • Self-Validation Checkpoint (Viability Washout): Wash the cell with standard extracellular buffer for 3 minutes, then apply a final glutamate pulse. Validation Rule: If the final baseline response amplitude drops by >15% compared to step 3, the cell seal or viability is compromised. The data point is invalid and must be excluded to ensure the observed kinetic changes are strictly due to steric ligand effects, not cell death.

Exp_Workflow Prep 1. Scaffold Synthesis Generate 3-Me and 3-tBu 4-iodoisoxazoles Synth_Assay 2. Reactivity Assay Pd-Catalyzed Sonogashira Coupling Prep->Synth_Assay Bio_Assay 3. Biological Assay Whole-Cell Patch-Clamp (AMPA) Prep->Bio_Assay Validation 4. Self-Validation NMR Yields & Dose-Response Curves Synth_Assay->Validation Bio_Assay->Validation

Caption: Dual-track experimental workflow for evaluating isoxazole steric hindrance.

References

  • Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: PubMed Central (NIH) URL:[Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Validation

Benchmarking catalytic efficiency in cross-coupling of 3-Tert-butyl-5-(chloromethyl)isoxazole

Benchmarking Catalytic Efficiency in the Cross-Coupling of 3-Tert-butyl-5-(chloromethyl)isoxazole: A Technical Guide As a Senior Application Scientist, I frequently encounter the challenge of functionalizing heteroarylme...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency in the Cross-Coupling of 3-Tert-butyl-5-(chloromethyl)isoxazole: A Technical Guide

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing heteroarylmethyl halides. The 3-tert-butyl-5-(chloromethyl)isoxazole scaffold is a highly versatile building block in contemporary medicinal chemistry[1]. It serves as a critical synthetic intermediate for installing the sterically demanding, electron-rich isoxazole pharmacophore—a structural motif prevalent in numerous clinical candidates, including advanced antifungal agents like the Gwt1 inhibitor Manogepix[2].

While the chloromethyl group offers a robust handle for standard nucleophilic substitutions (SN2), transitioning to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) unlocks a vastly broader chemical space[1]. However, the cross-coupling of heteroarylmethyl chlorides presents unique mechanistic hurdles. This guide objectively benchmarks three distinct catalytic systems, breaking down the causality behind their performance to help you optimize your synthetic workflows.

Mechanistic Hurdles in Heteroarylmethyl Cross-Coupling

Coupling an alkyl chloride adjacent to an electron-withdrawing isoxazole ring is fundamentally different from standard aryl-aryl couplings. The primary modes of failure include:

  • Sluggish Oxidative Addition: C(sp3)–Cl bonds are notoriously resistant to oxidative addition by low-valent palladium compared to their C(sp2) counterparts.

  • Catalyst Poisoning: The Lewis basic nitrogen and oxygen atoms of the isoxazole ring can coordinate to the Pd(II) intermediate, creating an off-cycle resting state that halts the catalytic cycle[3].

  • Competitive Side Reactions: If transmetalation is slow, the benzylic-type Pd(II) intermediate is highly susceptible to homocoupling (yielding the 1,2-di(isoxazol-5-yl)ethane byproduct) or protodehalogenation[4].

MechanisticPathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Isoxazole-CH2-Cl) Pd0->OxAdd PdII Pd(II) Intermediate (Susceptible to Poisoning) OxAdd->PdII TransMet Transmetalation (Ar-B(OH)2 + Base) PdII->TransMet  Optimal Ligand Side1 Homocoupling Byproduct PdII->Side1  Poor Ligand/Slow Transmet. RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0  Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of isoxazole-methyl Suzuki coupling highlighting failure points.

Benchmarking Catalytic Systems: A Comparative Analysis

To establish a self-validating benchmark, we compare three distinct catalytic systems for the Suzuki-Miyaura coupling of 3-tert-butyl-5-(chloromethyl)isoxazole with a standard electron-rich nucleophile (4-methoxyphenylboronic acid).

Quantitative Performance Data
Catalytic SystemCatalyst LoadingBase / AdditiveSolvent (Temp)TimeTarget YieldHomocoupling
System A (Classic Baseline) 5 mol% Pd(PPh3)4K2CO3 (aq)Dioxane (85°C)12 h68%18%
System B (Modern Standard) 2 mol% Pd(OAc)2 / SPhosK3PO4 (aq)Toluene (90°C)6 h85%<5%
System C (Advanced Anhydrous) 1 mol% Pd(OAc)2 / CataCXium ATMSOK / B(OMe)3THF (65°C)3 h94% Not detected
Causality Analysis of the Results
  • System A (The Baseline): Traditional protocols utilizing Pd(PPh3)4 and aqueous bases[4] suffer from moderate yields. The lack of steric bulk on the triphenylphosphine ligand fails to accelerate reductive elimination, leaving the Pd(II) intermediate vulnerable to homocoupling. Furthermore, aqueous K2CO3 at 85°C induces competitive hydrolysis of the chloromethyl group.

  • System B (The Modern Standard): Upgrading to a Buchwald-type dialkylbiaryl phosphine (SPhos) drastically improves performance[4]. The electron-rich nature of SPhos accelerates the difficult oxidative addition into the C(sp3)–Cl bond, while its immense steric bulk forces the Pd(II) species toward rapid reductive elimination, effectively suppressing homocoupling.

  • System C (The Advanced Anhydrous System): This represents the current state-of-the-art for refractory heteroaryl couplings[3][5]. By utilizing potassium trimethylsilanolate (TMSOK) as a soluble, non-nucleophilic base, the reaction operates under strictly anhydrous conditions, eliminating hydrolytic degradation. The critical addition of trimethyl borate (B(OMe)3) serves a dual purpose: it solubilizes the in situ-generated boronate complexes and buffers the system, preventing the isoxazole nitrogen from poisoning the palladium center[3].

Optimized Experimental Methodology: The Anhydrous Protocol

Based on the benchmarking data, System C is the superior choice for maximizing yield and preserving the integrity of the 3-tert-butyl-5-(chloromethyl)isoxazole scaffold. Below is the self-validating, step-by-step protocol.

Workflow Step1 1. Reagent Preparation (Degassing Solvents) Step2 2. Catalyst Activation (Pd(OAc)2 + CataCXium A) Step1->Step2 Step3 3. Substrate Addition (Isoxazole + Boronic Ester) Step2->Step3 Step4 4. Base Injection & Heating (TMSOK + B(OMe)3) Step3->Step4 Step5 5. Quench & Organic Extraction Step4->Step5

Step-by-step experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure & Causality Logic

Step 1: System Preparation & Degassing

  • Action: In a nitrogen-filled glovebox or using standard Schlenk techniques, rigorously degas anhydrous THF via three freeze-pump-thaw cycles.

  • Causality: Pd(0) is highly susceptible to oxidation. Dissolved O2 will irreversibly form Pd(II)-peroxo species, destroying the active catalyst before oxidative addition can occur. Electron-rich ligands like CataCXium A are also prone to rapid aerobic oxidation.

Step 2: Catalyst Pre-activation

  • Action: To an oven-dried vial, add Pd(OAc)2 (1.0 mol%) and CataCXium A (2.0 mol%). Add 1 mL of degassed THF and stir for 5 minutes at room temperature.

  • Causality: Pre-mixing allows the reduction of Pd(II) to the active Pd(0) species in situ (often via phosphine oxidation), ensuring a high concentration of the active catalyst is present before the electrophile is introduced.

Step 3: Substrate Addition

  • Action: Add 3-tert-butyl-5-(chloromethyl)isoxazole (1.0 equiv, 0.5 mmol) and the desired aryl boronic ester (1.2 equiv).

  • Causality: Boronic esters (e.g., neopentyl or pinacol esters) are preferred over boronic acids in anhydrous conditions because they prevent the release of water during the transmetalation step, maintaining the integrity of the anhydrous environment[3].

Step 4: Base/Additive Injection and Heating

  • Action: Inject B(OMe)3 (2.0 equiv), followed by the addition of TMSOK (2.0 equiv). Seal the vial and heat to 65°C for 3 hours.

  • Causality: TMSOK provides the necessary basicity to activate the boron species without acting as a nucleophile against the chloromethyl group. The B(OMe)3 additive is the secret weapon here; it buffers the inhibitory effect of excess TMSOK and prevents the isoxazole heteroatoms from coordinating to the palladium catalyst[3][5].

Step 5: Quench and Workup

  • Action: Cool the reaction to room temperature, quench with a few drops of water (to neutralize residual TMSOK), and filter through a short pad of silica gel, eluting with Ethyl Acetate. Concentrate under reduced pressure.

  • Causality: Rapid filtration removes palladium black and inorganic salts, preventing product degradation or isomerization during concentration.

Conclusion

When functionalizing 3-tert-butyl-5-(chloromethyl)isoxazole, traditional aqueous Suzuki-Miyaura conditions often result in compromised yields due to catalyst poisoning and competitive side reactions. By transitioning to a modern, anhydrous system utilizing Pd(OAc)2/CataCXium A, TMSOK, and a B(OMe)3 buffer, researchers can achieve near-quantitative yields. This approach not only accelerates the catalytic cycle but fundamentally alters the reaction environment to protect the sensitive isoxazole architecture.

References

  • Title: 3-(4-Tert-butyl-phenyl)
  • Title: 5-(Chloromethyl)
  • Title: Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A)
  • Source: nih.
  • Source: nih.

Sources

Comparative

Strategic Comparison Guide: Leaving Group Efficacy in Isoxazole SN² Reactions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction: The Isoxazole Scaffold in Drug Discovery Isoxazoles are privileged pharmacophores in medicinal chemistry, frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles are privileged pharmacophores in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates. The functionalization of the isoxazole ring often relies on nucleophilic substitution (SN²) at the alkyl side chain. While chloromethyl isoxazoles (e.g., 1[1]) are the most ubiquitous commercially available building blocks, optimizing the leaving group (LG) efficacy—by switching to bromomethyl, iodomethyl, or mesyloxymethyl derivatives—is often necessary when dealing with sterically hindered or weakly nucleophilic substrates.

This guide provides an objective, data-driven comparison of leaving group efficacies in isoxazole SN² reactions, bridging theoretical kinetics with field-proven experimental protocols.

Mechanistic Causality: Leaving Group Thermodynamics and Kinetics

The efficacy of a leaving group in an SN² reaction is governed by the polarizability of the C–X bond and the stability of the expelled anion (the conjugate base of a strong acid).

  • Chloromethyl Isoxazoles ( −CH2​Cl ): The C–Cl bond is relatively strong (~339 kJ/mol). While chloride is a modest leaving group, chloromethyl isoxazoles offer superior bench stability and resist premature hydrolysis during storage or under mildly basic conditions[2].

  • Bromomethyl Isoxazoles ( −CH2​Br ): Bromide is a more polarizable and weaker base than chloride, making the C–Br bond weaker (~285 kJ/mol). Bromomethyl derivatives exhibit significantly lower activation energy in SN² pathways, leading to near-quantitative conversions even with secondary amines, though they are prone to degradation upon prolonged storage[2][3].

  • Mesyloxymethyl Isoxazoles ( −CH2​OMs ): The mesylate group is an exceptional leaving group due to the resonance stabilization of the methanesulfonate anion. However, synthesizing the mesylate requires an additional step from the hydroxymethyl precursor and strict anhydrous conditions to prevent hydrolysis.

  • Iodomethyl Isoxazoles ( −CH2​I ): Rarely isolated due to light and thermal instability, iodomethyl isoxazoles are typically generated in situ via the Finkelstein reaction (addition of catalytic NaI to the chloromethyl precursor) to transiently boost electrophilicity.

LG_Efficacy A Chloromethyl Isoxazole (High Stability, Moderate LG) B Bromomethyl Isoxazole (Moderate Stability, Good LG) A->B LiBr / Acetone Halogen Exchange C Iodomethyl Isoxazole (Transient, Excellent LG) A->C NaI (cat.) In Situ Finkelstein SN2_A SN2 Reaction (Primary Amines, Strong Alkoxides) A->SN2_A SN2_B SN2 Reaction (Secondary Amines, Weak Nucleophiles) B->SN2_B C->SN2_B D Mesyloxymethyl Isoxazole (Low Stability, Excellent LG) D->SN2_B

Fig 1. Reactivity pathways and leaving group selection for halomethyl isoxazoles.

Quantitative Comparison: Performance Data

The following table synthesizes the kinetic and thermodynamic parameters of isoxazole leaving groups to guide reagent selection.

Leaving GroupRelative SN² Rate (Approx.)C–X Bond Dissociation EnergyStorage StabilityTypical Yield (Hindered Nucleophile)Primary Use Case
-Cl (Chloride)1~339 kJ/molExcellent (>1 year at 4°C)40 - 60%Standard alkylations, large-scale synthesis[1].
-Br (Bromide)50~285 kJ/molModerate (Months at -20°C)85 - 95%Chemoselective functionalization, weak nucleophiles[2].
-OMs (Mesylate)100N/A (C-O cleavage)Poor (Requires immediate use)90 - 98%Highly hindered secondary/tertiary amines.
-I (Iodide)150~234 kJ/molVery Poor (Light sensitive)>95% (in situ)In situ catalytic acceleration (Finkelstein)[2].

Note: Relative rates are normalized to chloride under standard SN² conditions (e.g., DMF, 25°C).

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. In-process controls (IPCs) are integrated to confirm intermediate formation before proceeding, mitigating the risk of downstream failures.

Workflow N1 1. Reagent Prep Dry Solvents & Base N2 2. Electrophile Selection Cl vs Br vs OMs N1->N2 N3 3. SN2 Displacement Nucleophile Addition N2->N3 N4 4. In-Process Control LC-MS / NMR Monitoring N3->N4 N4->N3 If incomplete (Add cat. NaI) N5 5. Workup & Isolation Extraction & Chromatography N4->N5

Fig 2. Self-validating experimental workflow for isoxazole SN2 substitutions.

Protocol A: In Situ Finkelstein-Assisted SN² Displacement of Chloromethyl Isoxazole

When a chloromethyl isoxazole (e.g.,4[4]) exhibits sluggish reactivity with a secondary amine, in situ iodine catalysis bridges the gap between stability and reactivity.

Reagents:

  • 3-Chloromethyl-5-methylisoxazole (1.0 equiv)

  • Nucleophile (e.g., secondary amine) (1.2 equiv)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Sodium Iodide (NaI) (0.1 equiv, catalytic)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Suspend K2​CO3​ and the nucleophile in anhydrous MeCN under an inert atmosphere (N₂/Argon). Causality: Anhydrous conditions prevent competitive hydrolysis of the halomethyl group to a hydroxymethyl byproduct.

  • Catalyst Addition: Add 0.1 equiv of NaI. Stir for 5 minutes.

  • Electrophile Addition: Add 3-chloromethyl-5-methylisoxazole dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60°C. Causality: The catalytic NaI continuously converts the chloromethyl group to the highly reactive iodomethyl intermediate. As the iodomethyl species is consumed by the amine, the iodide anion is regenerated, driving the catalytic cycle.

  • Self-Validation (IPC): After 2 hours, sample the reaction for LC-MS or TLC.

    • Validation Marker: In ¹H NMR, the disappearance of the sharp singlet at ~4.6 ppm ( −CH2​Cl ) and the appearance of a new shifted methylene signal confirms conversion.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis and Utilization of Bromomethyl Isoxazoles

For highly hindered nucleophiles where even Finkelstein conditions fail, starting with or synthesizing the bromomethyl derivative is required[3].

Step-by-Step Methodology:

  • Halogen Exchange: Dissolve the chloromethyl isoxazole in wet acetone. Add an excess of Lithium Bromide (LiBr) (3.0 equiv).

  • Reaction: Reflux for 12 hours. Causality: The high solubility of LiBr in acetone and the continuous precipitation of LiCl drives the equilibrium toward the bromomethyl product.

  • Validation: Monitor via GC-MS or NMR. The −CH2​Br protons typically shift slightly upfield compared to −CH2​Cl due to the differing electronegativity and shielding effects of bromine.

  • SN² Application: Isolate the bromomethyl isoxazole and immediately subject it to the SN² conditions described in Protocol A (omitting NaI). Causality: Bromomethyl intermediates are less stable; immediate use prevents dimerization or degradation.

Strategic Selection Guide

  • Default to Chloromethyl: For primary amines, unhindered alkoxides, and thiolates. It is cost-effective, highly stable, and scalable[1].

  • Upgrade to Finkelstein (Chloromethyl + cat. NaI): For secondary amines or mildly hindered nucleophiles where reaction times exceed 12 hours.

  • Switch to Bromomethyl: When working with highly sterically hindered nucleophiles or electron-deficient anilines that require maximum electrophilicity without the aqueous sensitivity of mesylates[2].

  • Reserve Mesylates: Only when halogen exchange fails or when synthesizing the hydroxymethyl precursor is synthetically more direct than utilizing the halomethyl route.

References

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from[Link]

  • National Institutes of Health (PMC). Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. Retrieved from [Link]

Sources

Validation

In Vitro Bioactivity Comparison of 3-tert-Butyl-5-(chloromethyl)isoxazole Analogs: ACC vs. ULK1 Targeted Inhibition

Introduction & Mechanistic Rationale The compound 3-tert-butyl-5-(chloromethyl)isoxazole (CAS: 115027-02-8) is a highly versatile electrophilic building block widely utilized by medicinal chemists to install the 3-tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-tert-butyl-5-(chloromethyl)isoxazole (CAS: 115027-02-8) is a highly versatile electrophilic building block widely utilized by medicinal chemists to install the 3-tert-butylisoxazole pharmacophore. This specific moiety is highly valued in drug design because it provides a unique combination of steric bulk (via the tert-butyl group) and hydrogen-bonding capability (via the isoxazole nitrogen/oxygen), while maintaining excellent metabolic stability compared to traditional phenyl rings.

In contemporary drug development, analogs synthesized from this precursor have diverged into two prominent therapeutic classes:

  • Class A (Metabolic Targeting): Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., CP-640186 derivatives and 4-phenoxy-phenyl isoxazoles). These are designed to treat metabolic syndromes, NASH, and oncology by halting de novo lipogenesis .

  • Class B (Autophagy/Kinase Targeting): ULK1/2 kinase inhibitors (e.g., advanced aminopyrimidine amides). These are designed to block cytoprotective autophagy in KRAS/BRAF mutant cancers, forcing cancer cells into apoptosis when subjected to metabolic stress .

Causality of the Pharmacophore
  • In ACC Inhibitors: The 3-tert-butylisoxazole group binds to the carboxyltransferase (CT) domain of ACC1/ACC2. The bulky tert-butyl group anchors into a deep hydrophobic sub-pocket, while the isoxazole nitrogen acts as a critical hydrogen bond acceptor, directly competing with the natural biotin substrate .

  • In ULK1 Inhibitors: The isoxazole derivative acts as an ATP-competitive inhibitor. The isoxazole ring mimics the adenine base of ATP, forming essential hinge-region hydrogen bonds, while the tert-butyl group projects into the selectivity pocket (gatekeeper region) of the ULK1 kinase domain, providing high selectivity over other kinome members.

Pathway Isox 3-tert-butyl-5-(chloromethyl)isoxazole (Core Building Block) AnalogA Class A Analogs (e.g., CP-640186 derivatives) Isox->AnalogA Synthesis AnalogB Class B Analogs (e.g., ULK1 Inhibitors) Isox->AnalogB Synthesis ACC Acetyl-CoA Carboxylase (ACC1/2) AnalogA->ACC Allosteric Inhibition (CT Domain) ULK1 ULK1/2 Kinase Complex AnalogB->ULK1 ATP-Competitive Inhibition Malonyl Malonyl-CoA (Lipogenesis) ACC->Malonyl Blocks Autophagy Autophagosome Formation (Cell Survival) ULK1->Autophagy Blocks

Caption: Mechanism of action for 3-tert-butylisoxazole analogs in ACC and ULK1 targeted pathways.

Quantitative Data: In Vitro Bioactivity Comparison

To objectively evaluate these analogs, we compare a benchmark Class A analog (CP-640186 derivative) against a Class B analog (ULK1 inhibitor) across standard biochemical and cellular metrics .

ParameterClass A Analog (ACC Inhibitor)Class B Analog (ULK1 Inhibitor)Analytical Method
Primary Target ACC1 / ACC2ULK1 / ULK2Recombinant Enzyme Assay
Enzymatic IC₅₀ ~53 nM (ACC1), ~61 nM (ACC2)~3 nM (ULK1)NADH-Coupled / ADP-Glo™
Cellular EC₅₀ ~0.62 µM (HepG2 cells)~50 nM (MDA-MB-231 cells)LC-MS/MS / Western Blot
Key Biomarker Malonyl-CoA DepletionPhospho-ATG13 (Ser318) ReductionMass Spec / Densitometry
Binding Mode Allosteric (CT Domain)ATP-Competitive (Hinge Region)X-ray Crystallography

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust in vitro assays must be self-validating. This requires incorporating orthogonal readouts and strict quality controls to differentiate true target engagement from assay interference or generalized cytotoxicity.

Protocol 1: ACC1/2 Enzymatic & Cellular Malonyl-CoA Assay (Class A)

Enzymatic Rationale: ACC activity is measured via a continuous NADH-coupled assay. Since ACC consumes ATP during the carboxylation of acetyl-CoA, coupling ADP production to pyruvate kinase/lactate dehydrogenase (PK/LDH) provides a real-time kinetic readout that is highly reproducible. Cellular Rationale: Malonyl-CoA is highly polar and degrades rapidly. Rapid quenching with cold perchloric acid is mandatory to preserve the metabolite pool. Relying on downstream lipid accumulation takes days, whereas Malonyl-CoA LC-MS/MS proves immediate target engagement.

Step-by-Step Methodology:

  • Enzymatic Setup: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM potassium citrate, 2 mM DTT).

  • Pre-incubation: Incubate 2 nM recombinant hACC1 or hACC2 with serial dilutions of Class A analogs (0.1 nM – 10 µM) for 15 minutes at 37°C. Include DMSO as a vehicle control.

  • Kinetic Readout: Initiate the reaction by adding the substrate mix (50 µM acetyl-CoA, 2 mM ATP, 10 mM NaHCO₃) and the coupling enzymes (PK/LDH/NADH). Monitor absorbance at 340 nm continuously for 30 minutes to calculate the initial velocity ( V0​ ).

  • Cellular Quenching: Treat HepG2 cells with analogs for 2 hours. Aspirate media and immediately quench with 0.5 M perchloric acid at 4°C to halt all metabolic activity.

  • LC-MS/MS Quantification: Spike samples with a ¹³C₃-malonyl-CoA internal standard. Centrifuge and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode (transition 854.1 → 347.1).

Protocol 2: ULK1 Kinase & Cellular Autophagy Assay (Class B)

Enzymatic Rationale: The ADP-Glo™ Kinase Assay is preferred over radiometric assays due to its high signal-to-background ratio and elimination of radioactive waste. Cellular Rationale: General autophagy markers (like LC3-II) can accumulate due to either autophagy induction or lysosomal blockade (e.g., by chloroquine). Therefore, measuring the direct phosphorylation of ULK1's immediate downstream substrate, ATG13 at Ser318, provides unambiguous, self-validating proof of specific ULK1 kinase inhibition.

Step-by-Step Methodology:

  • Kinase Reaction: Incubate 5 nM recombinant ULK1 with 20 µM Myelin Basic Protein (MBP) substrate and analogs in kinase buffer.

  • ATP Addition: Add 10 µM ATP to initiate the reaction; incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ reagent to deplete unreacted ATP (40 mins incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.

  • Cellular Target Engagement: Treat MDA-MB-231 cells with analogs for 4 hours under starvation conditions (EBSS media) to induce basal autophagy.

  • Western Blotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Perform Western blotting using anti-phospho-ATG13 (Ser318) and total ATG13 antibodies. Quantify band densitometry, normalizing the p-ATG13 signal to total ATG13 to determine the cellular EC₅₀.

Workflow cluster_A Class A (ACC Inhibitors) cluster_B Class B (ULK1 Inhibitors) Prep Compound Preparation (DMSO Stocks) EnzA ACC1/2 Enzymatic Assay (NADH Coupled) Prep->EnzA EnzB ULK1 Kinase Assay (ADP-Glo) Prep->EnzB CellA HepG2 Cellular Assay (LC-MS/MS Malonyl-CoA) EnzA->CellA Data IC50 / EC50 Determination & SAR CellA->Data CellB MDA-MB-231 Assay (Western Blot p-ATG13) EnzB->CellB CellB->Data

Caption: Standardized in vitro experimental workflow for evaluating isoxazole-derived analogs.

References

  • Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) URL: [Link]

  • Title: Phenylaminopyrimidine amide autophagy inhibitors and methods of use thereof (US11530206B2)
  • Title: Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 (1W2X) Source: RCSB Protein Data Bank URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 3-Tert-butyl-5-(chloromethyl)isoxazole

Executive Summary 3-Tert-butyl-5-(chloromethyl)isoxazole is a highly reactive building block frequently utilized in medicinal chemistry, notably in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors for metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Tert-butyl-5-(chloromethyl)isoxazole is a highly reactive building block frequently utilized in medicinal chemistry, notably in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors for metabolic syndrome therapies[1]. While its reactivity makes it synthetically valuable, it also necessitates stringent operational and disposal logistics. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe lifecycle management and disposal of this compound, ensuring both laboratory safety and strict environmental compliance.

Mechanistic Hazard Profile & Waste Classification

To safely manage 3-tert-butyl-5-(chloromethyl)isoxazole, operators must understand the causality behind its hazard profile:

  • The Alkylating Hazard: The chloromethyl moiety (-CH₂Cl) is a potent, direct-acting electrophile. In biological systems, it acts as an alkylating agent capable of covalently binding to nucleophilic sites on cellular macromolecules, such as the O6 position of guanine in DNA[2]. This mechanism is the root cause of its toxicity, acting as a severe skin, eye, and respiratory tract irritant, and a potential mutagen.

  • Halogenated Waste Mandate: Because this compound contains covalently bound chlorine, all associated waste streams—including reaction residues and extraction solvents—must be strictly classified as Halogenated Organic Waste [3]. If halogenated compounds are mixed with standard organic waste and incinerated at low temperatures, they can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, they require specialized high-temperature incineration equipped with caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[4].

Operational Safety & Logistical Data

The following table summarizes the critical logistical parameters required for handling and disposing of this compound.

ParameterSpecification / RequirementScientific Rationale (Causality)
Waste Classification Halogenated Organic WasteContains covalently bound halogens; requires >1000°C incineration to prevent dioxin formation[4].
Primary Hazard Alkylating Agent / LachrymatorElectrophilic chloromethyl group reacts irreversibly with biological nucleophiles[2].
Required PPE Nitrile gloves, splash goggles, fume hoodPrevents dermal absorption and inhalation of reactive, volatile vapors.
Spill Absorbent Dry sand, vermiculite (Inert)Prevents uncontrolled exothermic reactions that can occur with active chemical neutralizers.
Decontamination 5% Sodium Bicarbonate (aq)Mild alkaline conditions promote safe hydrolysis of the chloromethyl moiety into a less toxic hydroxymethyl derivative.

Procedural Step-by-Step Guidance

Protocol A: Routine Laboratory Waste Segregation & Disposal

This protocol ensures the safe transfer of 3-tert-butyl-5-(chloromethyl)isoxazole from the benchtop to institutional waste management.

  • Immediate Segregation: Isolate all reaction mixtures, extraction solvents (e.g., dichloromethane, chloroform), and washings containing the isoxazole derivative from non-halogenated waste streams immediately after use[3].

  • Container Compatibility: Transfer liquid waste into a high-density polyethylene (HDPE) or glass carboy specifically designated for halogenated waste.

    • Causality: Avoid metal containers. Trace moisture can induce slow hydrolysis of the chloromethyl group, generating hydrogen chloride (HCl) gas that will rapidly corrode metal vessels and potentially cause dangerous container pressurization.

  • Solid Waste Handling: Place contaminated consumables (pipette tips, TLC plates, silica gel, gloves) into a heavy-duty, leak-proof hazardous solid waste bag or bin.

  • Labeling & Institutional Handoff: Affix a standardized hazardous waste label detailing the exact chemical composition (e.g., "Contains 3-Tert-butyl-5-(chloromethyl)isoxazole - Halogenated Alkylating Agent"). Transfer to the Environmental Health and Safety (EHS) department for high-temperature incineration.

  • Self-Validation Check: Verify that the liquid waste container is not bulging (which would indicate active HCl gas generation) and that the EHS waste ticket explicitly lists "Halogenated Organic Waste" prior to physical handoff.

Protocol B: Small-Scale Spill Decontamination & Neutralization

In the event of a localized spill within a fume hood, execute the following containment and neutralization steps.

  • Evacuation & PPE: Temporarily step back to allow the fume hood to clear volatile vapors. Ensure you are wearing heavy-duty nitrile gloves, safety goggles, and a fully buttoned lab coat.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Using inert absorbents physically traps the liquid without triggering the exothermic reactions that could occur if reactive chemical neutralizers were applied directly to the concentrated spill.

  • Physical Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a designated solid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate).

    • Causality: The alkaline environment accelerates the nucleophilic substitution (hydrolysis) of the reactive chloromethyl group, converting it into a significantly less hazardous hydroxymethyl derivative and neutralizing the alkylating threat. Follow with a thorough distilled water rinse.

  • Self-Validation Check: After the final water rinse, test the surface moisture with pH paper to ensure it has returned to a neutral baseline (pH 6-8), confirming the complete removal of both the acidic hydrolysis byproducts and the alkaline decontamination agent.

Waste Segregation Workflow

The following decision tree dictates the logistical flow of waste generated during the handling of halogenated isoxazole derivatives.

WasteWorkflow Start 3-Tert-butyl-5-(chloromethyl)isoxazole Waste Generation Decision Mixed with non-halogenated solvents? Start->Decision Liquid Waste Solid Contaminated Solids (PPE, Silica, Absorbents) Start->Solid Solid Waste Halogenated Halogenated Waste Stream (Primary Collection) Decision->Halogenated No Mixed Treat Entirely as Halogenated Waste Decision->Mixed Yes EHS Institutional EHS Collection & High-Temp Incineration Halogenated->EHS Mixed->EHS Solid->EHS

Fig 1: Waste segregation and disposal workflow for halogenated isoxazole derivatives.

References

  • Title: CA2641734A1 - Acetyl-coa carboxylase (acc) inhibitors and their use in diabetes, obesity and metabolic syndrome. Source: Google Patents.
  • Title: Bis-chloromethyl ether and carcinogenesis of alkylating agents. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Hazardous Waste Guide. Source: UTIA Safety Office (University of Tennessee). URL: [Link]

Sources

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